5-methoxy-2-(1H-tetrazol-1-yl)aniline
Description
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Structure
3D Structure
Properties
IUPAC Name |
5-methoxy-2-(tetrazol-1-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N5O/c1-14-6-2-3-8(7(9)4-6)13-5-10-11-12-13/h2-5H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIRTVSDJTGYPDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)N2C=NN=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70357679 | |
| Record name | 5-methoxy-2-(1H-tetrazol-1-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70357679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
569648-15-3 | |
| Record name | 5-methoxy-2-(1H-tetrazol-1-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70357679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Strategic Synthesis of 5-Methoxy-2-(1H-tetrazol-1-yl)aniline: A Heterocyclic Construction Guide
Executive Summary
5-Methoxy-2-(1H-tetrazol-1-yl)aniline represents a specialized scaffold in medicinal chemistry, often utilized as a bioisostere for carboxylic acid derivatives or as a precursor for fused heterocyclic systems (e.g., tetrazolo-quinazolines). Its synthesis requires a high-fidelity approach to regiochemistry, specifically ensuring the tetrazole ring is constructed at the ortho position relative to the primary amine while maintaining the integrity of the methoxy substituent.
This technical guide details a two-phase synthetic strategy :
-
Heterocyclization: Construction of the 1-substituted tetrazole ring using a modified Gewald-type cyclization on a nitro-aniline precursor.
-
Chemoselective Reduction: Restoration of the aniline functionality via catalytic hydrogenation, preserving the tetrazole core.
Retrosynthetic Analysis & Strategy
The structural challenge lies in the ortho relationship between the amine and the tetrazole ring. Direct tetrazolation of a diamine (e.g., 4-methoxy-1,2-diaminobenzene) is prone to side reactions and poor regioselectivity.
Therefore, the optimal strategy employs a Nitro-Amine Switch . We utilize the nitro group as a "masked" amine. The tetrazole is constructed on the existing amine of the precursor, and the nitro group is subsequently revealed as the final aniline.
Structural Logic
-
Target: 5-Methoxy-2-(1H-tetrazol-1-yl)aniline.
-
Precursor Requirement: To achieve this substitution pattern, the starting material must be 4-Methoxy-2-nitroaniline (CAS: 96-96-8).
-
Transformation: The C1-Amine of the precursor becomes the C2-Tetrazole of the target. The C2-Nitro of the precursor becomes the C1-Amine of the target. The C4-Methoxy remains at C5 relative to the new amine.
-
Figure 1: Retrosynthetic pathway utilizing the Nitro-Amine Switch strategy to ensure correct regiochemistry.
Experimental Protocol
Phase 1: Construction of the Tetrazole Core
Objective: Convert the primary amine of 4-methoxy-2-nitroaniline into a 1H-tetrazol-1-yl moiety. Reaction Type: Cyclocondensation with Triethyl Orthoformate and Sodium Azide.
Reagents & Stoichiometry
| Reagent | Equiv. | Role |
| 4-Methoxy-2-nitroaniline | 1.0 | Substrate |
| Triethyl Orthoformate (TEOF) | 3.0 - 4.0 | C1 Source / Cyclizing Agent |
| Sodium Azide ( | 1.2 - 1.5 | Nitrogen Source |
| Glacial Acetic Acid | Solvent | Solvent & Catalyst |
Step-by-Step Methodology
-
Setup: Equip a round-bottom flask with a reflux condenser and a magnetic stir bar. Ensure the system is vented to a fume hood (hydrazoic acid precaution).
-
Dissolution: Dissolve 4-methoxy-2-nitroaniline (10 mmol) in Glacial Acetic Acid (20–30 mL). The solution typically appears yellow/orange.
-
Addition: Add Triethyl Orthoformate (30–40 mmol) followed by Sodium Azide (12–15 mmol).
-
Note: Sodium azide is not soluble in acetic acid initially; the reaction is heterogeneous.
-
-
Cyclization: Heat the mixture to 80–90°C for 4–6 hours.
-
Monitoring: Monitor via TLC (Ethyl Acetate/Hexane 1:1). The starting aniline spot (fluorescent/yellow) should disappear, replaced by a more polar spot (Intermediate).
-
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into crushed ice (100 g) with vigorous stirring.
-
The product, 1-(4-methoxy-2-nitrophenyl)-1H-tetrazole , usually precipitates as a solid.
-
-
Purification: Filter the solid, wash copiously with cold water (to remove excess acid and azide), and dry under vacuum. If necessary, recrystallize from Ethanol/DMF.
Phase 2: Chemoselective Nitro Reduction
Objective: Reduce the nitro group to the primary amine without hydrogenolysis of the tetrazole ring. Reaction Type: Catalytic Hydrogenation.
Reagents & Stoichiometry
| Reagent | Load/Equiv. | Role |
| Intermediate (Phase 1) | 1.0 | Substrate |
| 10% Pd/C | 10 wt% | Catalyst |
| Hydrogen ( | Balloon/1 atm | Reductant |
| Methanol (MeOH) | Solvent | Solvent |
Step-by-Step Methodology
-
Setup: Place the nitro-tetrazole intermediate (5 mmol) in a hydrogenation flask.
-
Solvent: Add Methanol (25 mL). If solubility is poor, add a small amount of THF or Ethyl Acetate.
-
Catalyst: Carefully add 10% Pd/C (10% by weight of the substrate) under an inert atmosphere (Nitrogen purge) to prevent ignition.
-
Hydrogenation: Purge the vessel with Hydrogen gas (balloon pressure is sufficient). Stir vigorously at room temperature for 6–12 hours.
-
Checkpoint: The yellow color of the nitro compound should fade to a colorless or pale beige solution.
-
-
Workup:
-
Filter the mixture through a pad of Celite to remove the Palladium catalyst. Caution: Spent Pd/C is pyrophoric; keep the filter cake wet.
-
Concentrate the filtrate under reduced pressure.
-
-
Isolation: The residue is the crude 5-methoxy-2-(1H-tetrazol-1-yl)aniline . It can be purified via silica gel chromatography (DCM/MeOH gradient) or recrystallization from Ethanol.
Critical Safety & Process Control
Hazard Management: Sodium Azide
The use of Sodium Azide in Acetic Acid generates Hydrazoic Acid (
-
Engineering Control: All reactions must be performed in a high-efficiency fume hood.
-
Waste Disposal: Quench all azide-containing waste with 10% Sodium Nitrite (
) and Sulfuric Acid ( ) or a commercial azide quenching kit before disposal to prevent accumulation in drains (explosion hazard).
Analytical Validation (Self-Validating System)
To ensure the protocol worked, verify the following NMR signatures:
-
Tetrazole Proton: Look for a diagnostic singlet in the downfield region (
ppm in DMSO- ). This confirms the tetrazole ring is intact. -
Methoxy Group: A strong singlet around
ppm (integrating to 3H).[3] -
Amine Protons: After reduction, a broad singlet around
ppm (integrating to 2H, exchangeable) confirms the conversion of to .
Reaction Workflow Diagram
Figure 2: Operational workflow for the synthesis of 5-methoxy-2-(1H-tetrazol-1-yl)aniline.
References
-
PubChem. 4-Methoxy-2-nitroaniline Compound Summary. National Library of Medicine. Available at: [Link]
Sources
Computational & Theoretical Frameworks for Tetrazole Derivatives: From High-Energy Materials to Angiotensin Receptor Blockers
Executive Summary
This technical guide provides a rigorous analysis of tetrazole compounds (
Part 1: The Tautomeric Enigma & Electronic Structure
The fundamental challenge in modeling tetrazoles is the prototropic tautomerism between 1H-tetrazole and 2H-tetrazole . Accurate computational prediction requires selecting a level of theory that accounts for solvent-mediated stabilization, as gas-phase stability differs diametrically from the condensed phase.
Electronic Stability & Aromaticity
-
Gas Phase: The 2H-tautomer is thermodynamically more stable by approximately 2.0–6.0 kcal/mol (depending on the basis set). This is attributed to the minimization of lone-pair repulsion between adjacent nitrogen atoms.
-
Condensed Phase: In polar solvents and crystal lattices, the 1H-tautomer dominates due to its higher dipole moment (~5.2 D vs ~2.1 D for 2H) and superior hydrogen-bond donating capability.
Computational Benchmarks
For accurate energy barriers and tautomeric ratios, the following theoretical levels are field-validated:
-
DFT Functional: M06-2X or ωB97X-D (superior for dispersion interactions in packing studies).
-
Basis Set: 6-311++G(d,p) (diffuse functions are mandatory for the anionic character of tetrazolates).
-
Solvation: SMD (Solvation Model based on Density) yields lower errors for
compared to standard PCM.
Visualization: Tautomeric Equilibrium Workflow
The following diagram illustrates the computational decision tree for determining the dominant tautomer based on environmental conditions.
Figure 1: Decision tree for selecting the active tetrazole tautomer based on environmental dielectric constants.
Part 2: High-Energy Density Materials (HEDM)[1]
Tetrazoles are ideal HEDMs due to their high nitrogen content (>80%), which leads to high heats of formation (HOF) and environmentally benign decomposition products (
The Kamlet-Jacobs Predictive Framework
To validate a new tetrazole explosive in silico, one must calculate the Detonation Velocity (
The Kamlet-Jacobs Equations:
| Parameter | Description | Computational Source |
| Crystal density ( | Predicted via Crystal Structure Prediction (CSP) or Molecular Electrostatic Potential (MESP) surface analysis. | |
| Energy release (cal/g) | Derived from HOF (Solid) and decomposition products. | |
| Moles of gas per gram | Stoichiometric calculation from formula. | |
| Avg. molar mass of gas | Stoichiometric calculation. |
Protocol: Isodesmic Reactions for HOF
Direct atomization methods often fail for nitrogen-rich heterocycles. The Isodesmic Reaction method (where bond types are conserved on both sides) cancels systematic errors.
Example Isodesmic Scheme:
-
Calculate
at B3LYP/6-311G(d,p). -
Use experimental HOF of reference molecules to solve for the target.
Visualization: HEDM Discovery Pipeline
Figure 2: Workflow for predicting detonation parameters of tetrazole-based energetic materials.
Part 3: Pharmaceutical Bioisosterism (The "Sartans")
In medicinal chemistry, the tetrazole anion is a classic bioisostere of the carboxylic acid functionality.[1][2] It offers comparable acidity (
-
Lipophilicity: Higher LogP improves membrane permeability.
-
Metabolic Stability: Resistant to glucuronidation.[3]
-
Binding Geometry: The negative charge is delocalized over the ring, allowing for multi-dentate interactions with arginine residues.
Mechanism of Action: AT1 Receptor Blockade
Angiotensin Receptor Blockers (ARBs) like Losartan and Valsartan utilize the tetrazole ring to anchor the drug into the AT1 receptor.
-
Key Interaction: The anionic tetrazole forms a salt bridge with Arg167 and hydrogen bond networks with Lys199 and Tyr35 in the transmembrane binding pocket.
-
Computational Validation: MD simulations must show the persistence of the Tetrazole-Arg167 salt bridge over >100 ns trajectories to confirm efficacy.
Visualization: Drug-Receptor Interaction Pathway
Figure 3: Mechanistic pathway of Tetrazole-based ARBs binding to the Angiotensin II Type 1 Receptor.
Part 4: Validated Computational Protocols
Protocol A: HEDM Density & Detonation Prediction
Objective: Calculate
-
Geometry Optimization: Run DFT at B3LYP/6-311G(d,p).[4] Ensure no imaginary frequencies (NIMAG=0).
-
Heat of Formation (
):-
Construct an isodesmic reaction using a reference molecule (e.g., 5-aminotetrazole).
-
Calculate:
.
-
-
Density Calculation:
-
Calculate Molecular Volume (
) using the 0.001 a.u. contour of the electrostatic potential. -
Apply the Politzer equation:
.
-
-
Performance: Input
and into EXPLO5 software or manually calculate via Kamlet-Jacobs equations.
Protocol B: Molecular Docking & MD for Bioisosteres
Objective: Validate the binding mode of a tetrazole-based ligand.
-
Ligand Preparation:
-
Crucial Step: Generate the anionic (deprotonated) state of the tetrazole ring (pH 7.4).
-
Generate 3D conformers using OPLS4 force field.
-
-
Receptor Grid Generation:
-
Target the orthosteric site of AT1R (PDB ID: 4ZUD or similar).
-
Define constraints on Arg167 (required H-bond/Salt bridge).
-
-
MD Simulation (Validation):
-
System: Solvate in TIP3P water + 0.15M NaCl.
-
Equilibration: NVT/NPT ensemble for 1 ns.
-
Production: 100 ns simulation.
-
Success Metric: RMSD of Ligand < 2.0 Å; Tetrazole-Arg167 distance < 3.5 Å for >80% of frames.
-
References
-
Tautomerism & Energetics
-
Politzer, P., et al. (2010). Computational investigation of the tautomerism of tetrazole and its derivatives. Journal of Physical Chemistry A.
-
-
HEDM Design
-
Pharmaceutical Applications
-
MD Simulation Studies
-
Karnik, S. S., et al. (2015).[16] Divergent Spatiotemporal Interaction of Angiotensin Receptor Blocking Drugs with Angiotensin Type 1 Receptor. Molecular Pharmacology.
-
Sources
- 1. Quantum and Classical Evaluations of Carboxylic Acid Bioisosteres: From Capped Moieties to a Drug Molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DSpace [cora.ucc.ie]
- 3. drughunter.com [drughunter.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Exploration of High-Energy-Density Materials: Computational Insight into Energetic Derivatives Based on 1,2,4,5-Tetrahydro-1,2,4,5-tetrazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Design and Performance Studies on Series of Tetrazole-Based Ultra-High-Energy Density High-Nitrogen Heterocyclic Power Systems [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Divergent Spatiotemporal Interaction of Angiotensin Receptor Blocking Drugs with Angiotensin Type 1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. The dynamic properties of angiotensin II type 1 receptor inverse agonists in solution and in the receptor site - Arabian Journal of Chemistry [arabjchem.org]
- 16. itmat.upenn.edu [itmat.upenn.edu]
The Strategic Role of the Methoxy Substituent in Tetrazolylaniline Scaffolds
Physicochemical Tuning and Pharmacological Optimization
Abstract
This technical guide analyzes the structural and functional impact of the methoxy (-OCH₃) group within tetrazolylaniline scaffolds, a critical pharmacophore in modern drug discovery. We examine the substituent's dual role as an electronic modulator and a metabolic handle, providing actionable insights for optimizing solubility, lipophilicity, and target binding affinity.
Introduction: The Tetrazolylaniline Scaffold
The tetrazolylaniline moiety—typically defined as a phenyl ring substituted with both an amino functionality and a tetrazole ring (often 1-phenyl-1H-tetrazole)—serves as a robust bioisostere for carboxylic acid derivatives. It offers comparable acidity (pKa ~4.5–5.0) and planar geometry but with significantly improved metabolic stability and membrane permeability.
The introduction of a methoxy group onto the phenyl ring of this scaffold is not merely cosmetic; it is a calculated medicinal chemistry tactic. It alters the electron density of the aromatic system, influences the acidity of the tetrazole proton (in 5-substituted variants) or the basicity of the aniline nitrogen, and serves as a critical hydrogen-bond acceptor in protein-ligand interactions.
Physicochemical Impact of the Methoxy Group[1][2][3][4][5][6][7]
2.1 Electronic Modulation (Hammett Effects)
The methoxy group exhibits a dual electronic nature:
-
Inductive Effect (-I): Electron-withdrawing due to the electronegativity of the oxygen atom.[1][2]
-
Resonance Effect (+R): Electron-donating due to the overlap of the oxygen lone pair with the aromatic
-system.
In tetrazolylanilines, the +R effect dominates , particularly when the methoxy group is para to the tetrazole ring. This increases electron density in the tetrazole ring, slightly destabilizing the conjugate base (tetrazolate anion) and raising the pKa (making it less acidic) compared to unsubstituted analogs.
| Parameter | Unsubstituted Phenyl-Tetrazole | 4-Methoxy-Phenyl-Tetrazole | Mechanistic Rationale |
| Hammett | 0.00 | -0.27 | Strong resonance donation overrides induction. |
| pKa (approx) | 4.8 | 5.1 - 5.3 | Increased electron density on the tetrazole ring destabilizes the anion. |
| LogP | ~1.6 | ~1.8 - 2.0 | Methyl group adds lipophilicity; Oxygen adds polarity (net slight increase). |
2.2 Solubility and Lipophilicity
While the methyl moiety is hydrophobic, the ethereal oxygen acts as a hydrogen bond acceptor. This duality allows the methoxy group to improve thermodynamic solubility in aqueous media compared to a methyl or chloro substituent, while maintaining sufficient lipophilicity (LogP) to ensure passive diffusion across cell membranes.
Synthetic Pathways & Methodology
The synthesis of methoxy-substituted tetrazolylanilines typically proceeds via [3+2] cycloaddition or the Ugi-Azide Multicomponent Reaction . The electron-donating nature of the methoxy group generally accelerates these reactions by nucleophilic activation of the aniline precursor.
3.1 Core Synthesis Protocol: [3+2] Cycloaddition
Objective: Synthesis of 1-(4-methoxyphenyl)-1H-tetrazole.
Reagents:
-
4-Methoxyaniline (1.0 equiv)
-
Triethyl orthoformate (1.5 equiv)
-
Sodium azide (NaN₃) (1.5 equiv)
-
Glacial Acetic Acid (Solvent/Catalyst)
Step-by-Step Protocol:
-
Condensation: Dissolve 4-methoxyaniline (10 mmol) in glacial acetic acid (20 mL). Add triethyl orthoformate (15 mmol) and stir at 70°C for 2 hours to form the intermediate imidate.
-
Cyclization: Add sodium azide (15 mmol) cautiously to the reaction mixture. Safety Note: NaN₃ can form hydrazoic acid; ensure proper ventilation.
-
Reflux: Heat the mixture to reflux (100-110°C) for 4-6 hours. Monitor via TLC (30% EtOAc/Hexane). The methoxy group activates the intermediate, often reducing reaction time compared to nitro-anilines.
-
Work-up: Cool to room temperature. Pour into ice-water (100 mL). Precipitate forms immediately.
-
Purification: Filter the solid, wash with cold water, and recrystallize from Ethanol/Water (9:1).
Yield Expectation: >85% for methoxy-substituted derivatives due to stabilization of the cationic transition state.
3.2 Visualization of Synthetic Logic
Figure 1: Synthetic pathway for 1-substituted tetrazoles. The methoxy group stabilizes the imidate intermediate, facilitating the nucleophilic attack by azide.
Pharmacokinetic Implications (ADME)
The methoxy group is a well-known "metabolic handle." In the context of tetrazolylanilines, it introduces a specific metabolic liability that must be managed.
-
Metabolic Soft Spot: The -OCH₃ group is susceptible to O-demethylation by Cytochrome P450 enzymes (primarily CYP2D6 and CYP2C9).
-
Result: Conversion to a phenol (-OH).
-
Consequence: The phenol metabolite is rapidly glucuronidated and excreted (Phase II metabolism), potentially shortening the half-life (
) of the drug. -
Mitigation Strategy: If half-life is too short, medicinal chemists often replace -OCH₃ with -OCF₃ (trifluoromethoxy) or -Cl to block metabolism while retaining lipophilicity.
Structure-Activity Relationship (SAR)
In antimicrobial and anticancer applications, the position of the methoxy group is critical.
-
Para-Methoxy: Maximizes resonance donation. Often optimal for binding pockets requiring a flat, electron-rich aromatic system.
-
Ortho-Methoxy: Induces a twist in the biaryl bond (if present) due to steric clash, potentially locking the conformation. This can improve selectivity but reduce binding if the pocket is narrow.
-
Meta-Methoxy: Acts primarily through inductive withdrawal (weak), often serving as a "filler" for hydrophobic pockets.
5.1 SAR Decision Tree
Figure 2: Strategic decision tree for incorporating methoxy groups during lead optimization.
References
-
Synthesis of 1-substituted tetrazoles via Isocyanide based multicomponent reaction. Source: Royal Society of Chemistry. URL:[Link]
-
The role of the methoxy group in approved drugs. Source: European Journal of Medicinal Chemistry (PubMed).[3] URL:[Link]
-
Tetrazoles: Synthesis and Biological Activity. Source: ResearchGate (Review).[4] URL:[Link]
-
Electronic effects of substituents on the acidity of 5-substituted tetrazoles. Source: Journal of Organic Chemistry (ACS). URL:[Link]
Sources
Methodological & Application
applications of 5-methoxy-2-(1H-tetrazol-1-yl)aniline in drug discovery
5-methoxy-2-(1H-tetrazol-1-yl)aniline represents a highly promising, yet underexplored, starting point for drug discovery. Its constituent fragments are validated components of successful therapeutics. By leveraging the bioisosteric properties of the tetrazole ring and the kinase-binding potential of the substituted aniline core, researchers can initiate robust screening campaigns. The protocols detailed herein provide a clear, logical, and experimentally sound pathway from initial biochemical screening to cellular validation. Subsequent steps would involve structure-activity relationship (SAR) studies to optimize potency and selectivity, ultimately leading to the development of novel and effective therapeutic agents. [6]
References
-
Pevarello, P., et al. (2003). Structure-activity relationships of the p38alpha MAP kinase inhibitor 1-(5-tert-butyl-2-p-tolyl-2H-pyrazol-3-yl)-3-[4-(2-morpholin-4-yl-ethoxy)naph- thalen-1-yl]urea (BIRB 796). Journal of Medicinal Chemistry, 46(22), 4676-86. [Link]
-
Sharma, P., et al. (2025). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Frontiers in Chemistry. [Link]
-
Sharma, P., et al. (2025). Exploring tetrazole chemistry: synthetic techniques, structure-activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. PubMed. [Link]
-
Sharma, P., et al. (2025). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicr. Frontiers in Chemistry. [Link]
-
Goettert, M. S., et al. (2021). Structure–Activity Relationship Studies of Tetracyclic Pyrrolocarbazoles Inhibiting Heterotetrameric Protein Kinase CK2. MDPI. [Link]
-
Shiri, L., et al. (2023). Innovative synthesis of drug-like molecules using tetrazole as core building blocks. Beilstein Journal of Organic Chemistry, 19, 1378-1386. [Link]
-
Hennequin, L. F., et al. (2006). Discovery and Evaluation of 2-Anilino-5-aryloxazoles as a Novel Class of VEGFR2 Kinase Inhibitors. Journal of Medicinal Chemistry, 49(22), 6465-6488. [Link]
-
Kumar, R., et al. (2021). Recent advances in the medicinal chemistry of tetrazole as antibacterial agents: a comprehensive study. Pharmaspire. [Link]
-
Khan, I., et al. (2023). Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. Bioinorganic Chemistry and Applications. [Link]
-
Pylypenko, O. O., et al. (2023). Search for new tyrosine kinase inhibitors among 2-(3-R-1H-1,2,4-triazol-5-yl)anilines as potential antitumor agents using molecular docking. Journal of Chemistry and Technologies. [Link]
Sources
- 1. Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - Innovative synthesis of drug-like molecules using tetrazole as core building blocks [beilstein-journals.org]
- 3. CAS 569648-15-3: 5-methoxy-2-(1H-tetrazol-1-yl)aniline [cymitquimica.com]
- 5. thieme-connect.com [thieme-connect.com]
- 6. Structure-activity relationships of the p38alpha MAP kinase inhibitor 1-(5-tert-butyl-2-p-tolyl-2H-pyrazol-3-yl)-3-[4-(2-morpholin-4-yl-ethoxy)naph- thalen-1-yl]urea (BIRB 796) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mch.estranky.sk [mch.estranky.sk]
Quantification of Aniline Derivatives: From Routine QC to Trace Genotoxic Impurity Analysis
Application Note & Protocol Guide
Abstract
Aniline derivatives occupy a paradoxical space in pharmaceutical science: they are essential pharmacophores in drug design (e.g., sulfonamides, local anesthetics) yet represent a critical class of Genotoxic Impurities (GTIs) . Under ICH M7 guidelines, mutagenic anilines must be controlled to trace levels (often <1.5 µ g/day ). This guide moves beyond standard textbook recipes, offering a decision-based framework for quantifying anilines. It addresses the primary analytical challenges: polarity-induced poor retention , basicity-induced peak tailing , and oxidative instability .
Part 1: Strategic Method Selection
The choice of method depends entirely on the Analytical Threshold (AT) and the Sample Matrix .
Decision Matrix: Analytical Workflow
The following diagram illustrates the logical flow for selecting the appropriate instrumentation and sample preparation strategy.
Figure 1: Strategic decision tree for selecting analytical methods based on sensitivity requirements and matrix complexity.
Part 2: Sample Preparation Strategies
Anilines are basic (pKa ~3–5) and prone to oxidation (browning). Proper sample handling is the first line of defense against data variability.
Protocol 1: Liquid-Liquid Extraction (LLE) for Biological Matrices
Objective: Isolate anilines from plasma or complex media while removing salts and proteins. Mechanism: Exploiting the pKa. At high pH, anilines are neutral and partition into organic solvents.
-
Alkalinization:
-
Aliquot 200 µL of plasma/sample.
-
Add 50 µL of 0.5 M Ammonium Hydroxide (NH₄OH) or Carbonate Buffer (pH 10).
-
Why: This ensures the aniline is in its free base form (
), rendering it hydrophobic.
-
-
Extraction:
-
Add 600 µL of MTBE (Methyl tert-butyl ether) or Ethyl Acetate.
-
Note: Avoid chlorinated solvents if using LC-MS in negative mode (not applicable here, but good practice). MTBE forms a clean upper layer.
-
-
Agitation: Vortex for 2 minutes; Centrifuge at 10,000 x g for 5 minutes.
-
Concentration:
-
Transfer the supernatant to a clean amber glass vial (Amber prevents photo-oxidation).
-
Evaporate to dryness under Nitrogen at 35°C.
-
-
Reconstitution: Reconstitute in 100 µL of Mobile Phase A/B (90:10).
Part 3: HPLC-UV for Routine QC (High Concentration)
Challenge: Standard acidic mobile phases (pH 2-3) protonate anilines (
Method Parameters
| Parameter | Setting |
| Column | Hybrid C18 (e.g., Waters XBridge or Agilent Poroshell HPH), 150 x 4.6 mm, 3.5 µm. Must be pH stable. |
| Mobile Phase A | 10 mM Ammonium Bicarbonate (pH 10.0 adjusted with NH₄OH). |
| Mobile Phase B | Acetonitrile (ACN).[1] |
| Flow Rate | 1.0 mL/min.[2] |
| Detection | UV at 240 nm (primary) and 280 nm (secondary). |
| Temperature | 30°C. |
Gradient Profile
| Time (min) | % A (Buffer) | % B (ACN) | Event |
| 0.0 | 95 | 5 | Equilibrate |
| 10.0 | 40 | 60 | Elution of Anilines |
| 12.0 | 5 | 95 | Wash |
| 15.0 | 95 | 5 | Re-equilibrate |
Expert Insight: If you must use low pH (e.g., to match other impurities), add Triethylamine (TEA) as a silanol blocker, or use a column with "Polar Embedded" groups to prevent tailing.
Part 4: LC-MS/MS for Trace Genotoxic Impurities (GTI)
Challenge: For GTIs, we need ppb-level sensitivity. The "High pH" strategy from HPLC-UV is often incompatible with MS sensitivity (positive mode prefers acidic pH).
Solution: Alternative Selectivity. Use an acidic mobile phase for ionization (
Method Parameters
| Parameter | Setting |
| System | UHPLC coupled to Triple Quadrupole MS (QQQ). |
| Column | Biphenyl or PFP , 100 x 2.1 mm, 1.7 µm. |
| Mobile Phase A | 0.1% Formic Acid in Water.[2] |
| Mobile Phase B | 0.1% Formic Acid in Methanol (MeOH provides better sensitivity for anilines than ACN in ESI+). |
| Ionization | ESI Positive Mode (ESI+).[3][4] |
| Source Temp | 450°C (Anilines are thermally stable). |
MRM Transitions (Example Analytes)
| Analyte | Precursor (m/z) | Product (m/z) | Collision Energy (eV) |
| Aniline | 94.1 | 77.1 | 20 |
| p-Chloroaniline | 128.0 | 93.0 | 25 |
| 2,6-Dimethylaniline | 122.1 | 107.1 | 18 |
LC-MS/MS Fragmentation Logic
The following diagram details the fragmentation pathway used for MRM method development.
Figure 2: Typical fragmentation pathway for anilines in ESI+ mode, showing the loss of ammonia or cyanide groups to form stable phenyl cations.
Part 5: Validation & Regulatory Compliance (ICH M7)
To validate this method for Genotoxic Impurities, you must meet stricter criteria than standard assay validation (ICH Q2).
-
Limit of Quantitation (LOQ): Must be
the Permitted Daily Exposure (PDE). -
Linearity: Due to the wide range, use a weighted regression (
or ) to ensure accuracy at the lower end of the curve. -
Recovery: Spiking experiments must be performed at the specification limit (e.g., 1.5 ppm). Acceptance criteria: 80–120%.
References
-
International Council for Harmonisation (ICH). (2017). Guideline M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. [Link]
-
European Medicines Agency (EMA). (2014).[8] Guideline on the Limits of Genotoxic Impurities. [Link]
-
Suryakala, D., et al. (2020). LC-MS method development for the quantitation of potential genotoxic impurity 2-Methyl-6-nitro aniline in Telmisartan API. Journal of Applied Pharmaceutical Science. [Link]
Sources
- 1. Separation of Aniline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. d-nb.info [d-nb.info]
- 5. japsonline.com [japsonline.com]
- 6. Guidelines for the assessment and control of mutagenic impurities in pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. japsonline.com [japsonline.com]
- 8. ICH M7 Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
Application Notes and Protocols for N-Arylation of Substituted Anilines
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of C-N Bond Formation
The construction of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly in the pharmaceutical and materials science industries. The arylamine structural motif is a prevalent feature in a vast array of biologically active molecules, approved drugs, and organic electronic materials. Consequently, the development of robust and versatile methods for their synthesis is of paramount importance. This guide provides an in-depth exploration of the N-arylation of substituted anilines, a common and often challenging transformation. We will delve into the mechanistic underpinnings of the most prevalent catalytic systems, offer detailed, field-proven protocols, and provide a framework for troubleshooting and optimization.
Part 1: Foundational Principles and Mechanistic Insights
The direct N-arylation of anilines is most commonly achieved through transition metal-catalyzed cross-coupling reactions. The two most powerful methods to date are the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation. The choice between these methodologies often depends on the substrate scope, functional group tolerance, and cost considerations.
The Buchwald-Hartwig Amination: A Palladium-Catalyzed Revolution
The Buchwald-Hartwig amination has become the gold standard for C-N bond formation due to its broad substrate scope, high functional group tolerance, and generally high yields. The reaction typically involves a palladium precursor, a phosphine ligand, and a base.
Catalytic Cycle: The generally accepted catalytic cycle for the Buchwald-Hartwig amination is illustrated below. Understanding this cycle is crucial for rationalizing the role of each component and for effective troubleshooting.
Figure 1: Simplified Catalytic Cycle of the Buchwald-Hartwig Amination.
Key Components and Their Roles:
-
Palladium Precursor: Pd(OAc)₂ and Pd₂(dba)₃ are common choices. They are reduced in situ to the active Pd(0) species.
-
Ligand: This is arguably the most critical component. Bulky, electron-rich phosphine ligands are required to promote both the oxidative addition and the final reductive elimination step. The choice of ligand can significantly impact the reaction's success, especially with challenging substrates like electron-deficient anilines or sterically hindered aryl halides.
-
Base: A non-nucleophilic base is required to deprotonate the aniline, making it a more potent nucleophile. The strength of the base is crucial; weaker bases may not be effective, while overly strong bases can lead to side reactions. Common choices include NaOt-Bu, KOt-Bu, and Cs₂CO₃.
-
Solvent: Aprotic, non-polar to polar aprotic solvents like toluene, dioxane, or THF are typically used.
The Ullmann Condensation: A Classic Reimagined
The Ullmann condensation is a copper-catalyzed N-arylation reaction that predates the Buchwald-Hartwig amination. While the original conditions were harsh (high temperatures, stoichiometric copper), modern ligand-accelerated protocols have significantly expanded its utility. It is often complementary to the palladium-catalyzed methods and can be more effective for certain substrates, particularly with aryl iodides.
Part 2: Experimental Protocols and Methodologies
The following protocols are designed as robust starting points for the N-arylation of substituted anilines. Optimization may be required for specific substrates.
Workflow for Reaction Setup and Execution
Application Note: Strategic Development of Tetrazole-Based Anticancer Therapeutics
Executive Summary & Rationale
The tetrazole ring (CN₄) has emerged as a critical pharmacophore in modern oncology. Functioning as a bioisostere of the carboxylic acid group, the tetrazole moiety offers comparable acidity (pKa ~4.5–5.0) and hydrogen-bonding capability but with significantly enhanced metabolic stability and lipophilicity. This allows for improved cellular permeability and resistance to esterases that typically degrade carboxylate-containing drugs.
This guide provides a validated workflow for developing novel anticancer agents targeting receptor tyrosine kinases (specifically EGFR), utilizing the tetrazole scaffold. It covers in silico molecular docking, a "green chemistry" synthesis protocol using zinc catalysis, and standard in vitro validation via MTT and apoptosis assays.
Phase I: Rational Design & Molecular Modeling
Before synthesis, candidate efficacy must be predicted to minimize wet-lab attrition. We utilize molecular docking to screen tetrazole derivatives against the Epidermal Growth Factor Receptor (EGFR), a validated target in non-small cell lung cancer (NSCLC).
Computational Workflow
Target Selection: EGFR Kinase Domain (PDB ID: 1M17 , co-crystallized with Erlotinib). Hypothesis: The tetrazole ring mimics the interaction of the quinazoline core or acidic residues, forming key hydrogen bonds with Met793 or Lys745 in the ATP-binding pocket.
Visualization of In Silico Workflow
Caption: Figure 1. In silico screening workflow identifying high-affinity tetrazole ligands for EGFR kinase inhibition.
Phase II: Synthetic Protocol (5-Substituted 1H-Tetrazoles)
Methodology: [3+2] Cycloaddition of Nitriles and Sodium Azide.[1][2][3][4] Expert Insight: Traditional methods use toxic tin reagents or highly volatile hydrazoic acid. We employ a Zinc(II)-catalyzed aqueous protocol (Demko & Sharpless method).[1] This is safer, environmentally benign ("Click Chemistry"), and yields high purity products without chromatography in many cases.
Reagents & Equipment
-
Precursors: Substituted Benzonitriles (10 mmol)
-
Azide Source: Sodium Azide (NaN₃) (Caution: Acutely Toxic)
-
Catalyst: Zinc Bromide (ZnBr₂)[1]
-
Solvent: Water (or Water/Isopropanol 1:1 for lipophilic nitriles)
-
Equipment: Round-bottom flask, reflux condenser, magnetic stirrer, pH strips.
Step-by-Step Synthesis
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve the specific Benzonitrile (10 mmol) and Sodium Azide (12 mmol, 1.2 equiv) in 20 mL of deionized water.
-
Catalysis: Add Zinc Bromide (10 mmol, 1 equiv). Note: The zinc salt activates the nitrile group, facilitating the attack by the azide ion.
-
Reflux: Heat the mixture to reflux (100°C) with vigorous stirring for 12–24 hours. Monitor progress via TLC (Ethyl Acetate/Hexane 1:1).
-
Work-up (Critical Step):
-
Cool the mixture to room temperature.
-
Add 3N HCl dropwise under stirring until pH reaches ~1.0. Safety: Perform in a fume hood; acidification releases trace HN₃ gas and converts the zinc-tetrazolate complex into the free tetrazole.
-
The product usually precipitates as a white solid.
-
-
Purification: Filter the precipitate, wash with cold water (3x 10 mL) to remove zinc salts, and dry in a vacuum oven at 50°C. If no precipitate forms, extract with Ethyl Acetate.
Synthesis Workflow Diagram
Caption: Figure 2. Zinc-catalyzed [3+2] cycloaddition workflow for generating 5-substituted 1H-tetrazoles.
Phase III: Biological Validation (In Vitro)
Once synthesized, compounds must be screened for cytotoxicity and mechanism of action.
Protocol: MTT Cytotoxicity Assay
The MTT assay measures the reduction of a yellow tetrazolium salt to purple formazan by mitochondrial succinate dehydrogenase in viable cells.
Materials:
-
Cell Lines: A549 (Lung), MCF-7 (Breast).
-
Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) (5 mg/mL in PBS).[5]
Procedure:
-
Seeding: Plate cells (5,000–10,000 cells/well) in 96-well plates. Incubate for 24h at 37°C/5% CO₂.
-
Treatment: Add test compounds (dissolved in DMSO, serial dilutions 0.1 µM – 100 µM). Include Cisplatin as a positive control and 0.1% DMSO as a negative control. Incubate for 48h.
-
Labeling: Add 20 µL of MTT solution to each well. Incubate for 4 hours.
-
Solubilization: Carefully aspirate media. Add 150 µL DMSO to dissolve purple formazan crystals. Shake plate for 10 min.
-
Measurement: Read absorbance at 570 nm using a microplate reader.
-
Calculation:
Data Presentation Template
Summarize IC₅₀ values (concentration inhibiting 50% growth) in the following format:
| Compound ID | R-Substituent | A549 IC₅₀ (µM) | MCF-7 IC₅₀ (µM) | LogP (Calc) |
| TZ-01 | -H | 45.2 ± 1.2 | 50.1 ± 2.5 | 1.8 |
| TZ-02 | -Cl (4-position) | 12.5 ± 0.8 | 15.3 ± 1.1 | 2.4 |
| TZ-03 | -OCH₃ (4-position) | 8.1 ± 0.5 | 6.2 ± 0.4 | 2.1 |
| Erlotinib | (Control) | 0.05 ± 0.01 | 0.12 ± 0.02 | 3.2 |
Phase IV: Structure-Activity Relationship (SAR) Analysis
Interpretation Logic:
-
Electronic Effects: Electron-donating groups (EDGs) like -OCH₃ often enhance activity by increasing electron density on the tetrazole ring, potentially strengthening hydrogen bonds with the kinase hinge region.
-
Lipophilicity: Halogenated derivatives (e.g., -Cl, -F) increase lipophilicity (LogP), improving membrane permeability, which often correlates with lower IC₅₀ values in whole-cell assays.
-
Positioning: Substituents at the para position generally show better steric fit in the EGFR pocket compared to ortho substituents, which may cause steric clash.
Mechanism of Action (Pathway)
The following diagram illustrates the downstream effects of successful EGFR inhibition by tetrazole derivatives.
Caption: Figure 3. Mechanism of Action: Tetrazole binding prevents EGFR phosphorylation, halting survival signaling.
References
-
Demko, Z. P., & Sharpless, K. B. (2001). Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water.[7] The Journal of Organic Chemistry, 66(24), 7945–7950.
-
Popova, E. A., et al. (2017). Tetrazole Derivatives as Promising Anticancer Agents. Anti-Cancer Agents in Medicinal Chemistry, 17(14).[8]
-
Stoddart, C. A., et al. (2011). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Nature Protocols (Adapted methods).
-
Protein Data Bank. Crystal Structure of EGFR kinase domain in complex with Erlotinib (1M17).[9]
-
Jaiswal, et al. (2024). Exploring tetrazole chemistry: synthetic techniques and pharmacological insights.[1][10] PMC.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. An efficient and economical synthesis of 5-substituted 1H-tetrazoles via Pb(II) salt catalyzed [3+2] cycloaddition of nitriles and sodium azide [comptes-rendus.academie-sciences.fr]
- 3. Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ajgreenchem.com [ajgreenchem.com]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 7. 1H-Tetrazole synthesis [organic-chemistry.org]
- 8. eurekaselect.com [eurekaselect.com]
- 9. Insights from the molecular docking analysis of EGFR antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 5-methoxy-2-(1H-tetrazol-1-yl)aniline
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for the synthesis of tetrazole-containing aniline derivatives. This guide is designed for researchers, medicinal chemists, and process development professionals to provide in-depth, field-proven insights into optimizing the synthesis of 5-methoxy-2-(1H-tetrazol-1-yl)aniline and related compounds. Our focus is on troubleshooting common issues and explaining the causality behind experimental choices to ensure robust and reproducible outcomes.
A Note on Structure: The target molecule, 5-methoxy-2-(1H-tetrazol-1-yl)aniline, is a 1,2,5-trisubstituted aromatic compound. While several synthetic routes exist, this guide will focus on the most prevalent and often challenging method for constructing the core scaffold: the [3+2] cycloaddition of an azide source with a nitrile. We will operate under the assumption that the synthesis begins with 2-amino-5-methoxybenzonitrile, which upon reaction, yields 5-(2-amino-5-methoxyphenyl)-1H-tetrazole . This structure is a common bioisostere in drug discovery, and the optimization principles are widely applicable.[1][2]
Safety First: Critical Guidelines for Handling Sodium Azide
Before beginning any experiment, a thorough understanding of the risks associated with sodium azide (NaN₃) is mandatory. It is a particularly hazardous substance due to its high acute toxicity and the potential to form explosive compounds.[3]
Key Hazards:
-
High Acute Toxicity: Sodium azide is highly toxic if ingested, inhaled, or absorbed through the skin.[4][5] It can disrupt oxygen transport in the blood, primarily affecting the heart and brain.[4]
-
Explosion Risk: While thermally stable to a point, NaN₃ can form highly shock-sensitive and explosive heavy metal azides (e.g., with lead, copper, zinc). This is a critical consideration for disposal; never pour azide waste down drains with metal pipes .[5][6]
-
Formation of Hydrazoic Acid (HN₃): Contact with acids converts sodium azide into hydrazoic acid, which is a highly toxic, volatile, and explosive gas.[4][7] Reactions should be performed in a well-ventilated chemical fume hood.
Mandatory Safety Protocols:
-
Personal Protective Equipment (PPE): Always wear a lab coat, chemical safety goggles, and double-layered nitrile gloves (or other appropriate chemical-resistant gloves).[3][8]
-
Handling: Use non-metal spatulas (e.g., ceramic or plastic) for weighing and transferring solid sodium azide.[4][7] Avoid scratching or applying friction to the solid.
-
Storage: Store sodium azide in a cool, dry, and dark location, away from acids, heat, and incompatible materials like heavy metals and halogenated solvents.[5][7] The container must be clearly labeled as "ACUTELY TOXIC".[3][5]
-
Waste Disposal: All azide-containing waste (solid and liquid) is classified as hazardous waste.[3] Collect it in clearly labeled, non-metallic containers for professional disposal. Do not mix with other waste streams, especially acidic or metallic waste.[5]
-
Emergency Preparedness: Ensure safety showers and eyewash stations are accessible.[5] Be familiar with your institution's specific emergency procedures for azide exposure.[8]
Troubleshooting Guide & FAQs
This section addresses specific issues encountered during the synthesis in a direct question-and-answer format.
Problem 1: Low or No Product Yield
Q: My reaction shows little to no formation of the desired tetrazole after 24 hours. What are the most likely causes and how can I fix them?
A: This is a very common issue, typically rooted in three key areas: nitrile activation, reaction temperature, or moisture contamination.
-
Insufficient Nitrile Activation (The Catalyst): The nitrile group is relatively unreactive and requires activation by a Brønsted or Lewis acid to facilitate the cycloaddition with the azide anion.[9][10]
-
Causality: The acid coordinates to the nitrile nitrogen, making the carbon atom more electrophilic and susceptible to attack by the azide.
-
Solution: Ensure you are using an effective catalyst. Common choices include ammonium chloride (NH₄Cl), zinc salts (ZnBr₂, ZnCl₂), or solid-supported acids like silica sulfuric acid.[11][12][13] Zinc salts are often more effective for less reactive nitriles.[9][11]
-
-
Inadequate Reaction Conditions (Temperature & Time): Tetrazole formation is often a slow process requiring significant thermal energy.
-
Causality: The cycloaddition reaction has a high activation energy barrier that must be overcome.
-
Solution: Most protocols require heating in a high-boiling polar aprotic solvent like DMF or DMSO at temperatures between 110-130°C for 12 to 48 hours.[2][10][14] If your reaction is stalling, consider increasing the temperature by 10°C increments or extending the reaction time.
-
-
Moisture Contamination: The presence of water can be detrimental.
-
Causality: Water can hydrolyze the activated nitrile intermediate to the corresponding amide, a common and often difficult-to-remove side product.[6]
-
Solution: Use anhydrous solvents and reagents. If necessary, dry your solvent over molecular sieves before use. Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent atmospheric moisture from entering the system.[6]
-
Comparative Summary of Common Catalyst Systems
| Protocol / Catalyst | Azide Source | Solvent | Typical Temperature | Typical Time | Advantages & Considerations |
| Ammonium Chloride | NaN₃ | DMF | 120-130 °C | 24-48 h | Classic method; inexpensive. Can be slow.[2][13] |
| Zinc Bromide (ZnBr₂) | NaN₃ | Water | 100-170 °C | 12-24 h | "Green" and safer solvent. High yields. Avoids toxic hydrazoic acid release by keeping the pH slightly alkaline.[11] |
| Silica Sulfuric Acid | NaN₃ | DMF | 130 °C (Reflux) | 5-8 h | Heterogeneous catalyst, allowing for easier workup and catalyst recovery. Good yields and shorter reaction times.[12] |
| Urea / Acetic Acid | NaN₃ | N/A | 120 °C | 6-12 h | Metal-free alternative, proceeding through an in-situ active complex.[15] |
Problem 2: Difficulty with Product Isolation and Purification
Q: My work-up is difficult, and I'm losing a lot of product. What is the best way to isolate the tetrazole?
A: This challenge arises from the amphoteric nature of 5-substituted-1H-tetrazoles. They are acidic (pKa similar to carboxylic acids) and can be tricky to extract.[1][13] An acid-base workup is the most effective method.[6]
-
Causality: In its deprotonated (anionic) form, the tetrazole is highly soluble in water. In its neutral, protonated form, it is significantly more soluble in organic solvents. This property can be exploited for purification.
-
Optimized Solution:
-
After the reaction is complete, cool the mixture and dilute it with water.
-
Basify the aqueous solution with NaOH (e.g., 2N solution) to a pH > 10. This deprotonates the tetrazole, making it water-soluble, and allows you to wash away non-acidic organic impurities with a solvent like ethyl acetate or dichloromethane.
-
Separate the aqueous layer and cool it in an ice bath.
-
Crucially, slowly and carefully acidify the aqueous layer with a strong acid (e.g., 2N HCl) to a pH of 1-2. [6] This fully protonates the tetrazole, causing it to precipitate out of the solution as a solid.
-
Collect the solid product by vacuum filtration, wash it with cold water to remove inorganic salts, and dry it thoroughly.[10]
-
Frequently Asked Questions (FAQs)
Q1: How can I effectively monitor the reaction's progress? A1: Thin-Layer Chromatography (TLC) is the most common method.[6] The tetrazole product is typically much more polar than the starting nitrile. For visualization, an acidic stain like bromocresol green is highly effective; the acidic tetrazole product will appear as a distinct yellow spot on a blue background.[6][16] For more quantitative analysis, you can take small aliquots from the reaction, perform a mini-workup, and analyze by ¹H NMR or LC-MS.[6]
Q2: I've heard about using microwaves for this synthesis. Is it a good option? A2: Yes, microwave-assisted synthesis can dramatically reduce reaction times, often from 24+ hours to as little as 10-60 minutes, while improving yields.[2][9] The focused heating efficiently overcomes the activation energy of the cycloaddition. If you have access to a microwave reactor, it is an excellent option to explore for optimization.[2]
Q3: My starting nitrile is very sterically hindered or electron-rich and unreactive. What can I do? A3: For particularly stubborn nitriles, more forcing conditions or more potent catalysts may be necessary. Consider using a stronger Lewis acid like aluminum chloride (AlCl₃) or dibutyltin oxide.[16] Alternatively, using a higher boiling point solvent to increase the reaction temperature may be effective. However, always be mindful of the thermal stability of your starting material and product.
Experimental Protocols & Visualizations
Diagram: General Reaction Mechanism
The synthesis proceeds via a [3+2] cycloaddition, where the nitrile acts as the 2-atom component and the azide acts as the 3-atom component. Acid catalysis activates the nitrile for nucleophilic attack.
Caption: The acid-catalyzed [3+2] cycloaddition mechanism for tetrazole synthesis.
Protocol 1: Synthesis using NH₄Cl in DMF
This protocol is a standard, widely used method for the synthesis of 5-substituted-1H-tetrazoles.[2][13]
Materials:
-
2-amino-5-methoxybenzonitrile (1.0 eq)
-
Sodium Azide (NaN₃) (1.5 eq)
-
Ammonium Chloride (NH₄Cl) (1.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 2-amino-5-methoxybenzonitrile, sodium azide, and ammonium chloride.
-
Scientist's Note: Ensure the flask is appropriately sized; the reaction volume should not exceed half the flask's volume.
-
-
Solvent Addition: Under an inert atmosphere (N₂ or Ar), add anhydrous DMF to create a solution with a concentration of approximately 0.5 M with respect to the nitrile.
-
Reaction: Heat the reaction mixture to 125°C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC (e.g., using 30% Ethyl Acetate in Hexanes as eluent and bromocresol green as a stain). The reaction is typically complete within 24-48 hours.
-
Cooling: Once the starting material is consumed, remove the heat source and allow the mixture to cool to room temperature.
Protocol 2: Product Work-up and Purification
-
Quenching: Slowly pour the cooled reaction mixture into a beaker containing 5-10 times its volume of water.
-
Basification: Adjust the pH of the aqueous solution to ~11 by the slow addition of 2N NaOH solution. Stir for 15 minutes.
-
Extraction (Optional): Wash the basic aqueous solution 2-3 times with ethyl acetate to remove any unreacted nitrile and non-acidic impurities. Discard the organic layers.
-
Precipitation: Cool the aqueous layer in an ice bath. While stirring vigorously, slowly add 2N HCl dropwise until the pH reaches 2. A precipitate should form.
-
Scientist's Note: Adding the acid too quickly can trap impurities. Slow addition promotes the formation of cleaner crystals.
-
-
Isolation: Age the slurry in the ice bath for 30 minutes, then collect the solid product by vacuum filtration.
-
Washing: Wash the filter cake with a generous amount of cold deionized water to remove any residual salts (e.g., NaCl, NH₄Cl).
-
Drying: Dry the purified solid product under high vacuum to a constant weight. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) if necessary.
Diagram: Troubleshooting Workflow for Low Yield
Caption: A decision tree for troubleshooting low product yield in tetrazole synthesis.
References
-
Environment, Health & Safety, Princeton University. (n.d.). Safe Handling of Sodium Azide (SAZ). Retrieved from [Link]
-
Urea mediated 5-substituted-1H-tetrazole via [3 + 2] cycloaddition of nitriles and sodium azide. (2017). Tetrahedron Letters. Retrieved from [Link]
-
Demko, Z. P., & Sharpless, K. B. (2001). Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water. The Journal of Organic Chemistry, 66(24), 7945–7950. Retrieved from [Link]
-
University of Tennessee Health Science Center. (n.d.). Lab Safety Guideline: Sodium Azide. Retrieved from [Link]
-
Stanford University Environmental Health & Safety. (n.d.). Information on Azide Compounds. Retrieved from [Link]
-
Yale Environmental Health & Safety. (n.d.). Sodium Azide. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1H-tetrazoles. Retrieved from [Link]
-
Liang, J., et al. (2012). Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid. International Journal of Molecular Sciences, 13(3), 3150-3159. Retrieved from [Link]
-
ChemHelp ASAP. (2022, December 27). tetrazole synthesis from a nitrile and azide - laboratory experiment. YouTube. Retrieved from [Link]
-
Reddit. (2023, July 3). Problem with tetrazole formation. r/Chempros. Retrieved from [Link]
-
Recent Developments in the Synthesis of Tetrazoles and their Pharmacological Relevance. (2021). Mini-Reviews in Medicinal Chemistry. Retrieved from [Link]
-
Mondal, T., et al. (2024). Catalytic Tetrazole Synthesis via [3+2] Cycloaddition of NaN3 to Organonitriles Promoted by Co(II)-complex: Isolation and Characterization of a Co(II)-diazido Intermediate. ACS Omega. Retrieved from [Link]
-
A NOVEL APPROACH FOR SYNTHESIS OF SUBSTITUTED TETRAZOLES. (2009). Rasayan Journal of Chemistry. Retrieved from [Link]
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- 7. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
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- 9. 1H-Tetrazole synthesis [organic-chemistry.org]
- 10. youtube.com [youtube.com]
- 11. Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water [organic-chemistry.org]
- 12. Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid - PMC [pmc.ncbi.nlm.nih.gov]
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- 15. daneshyari.com [daneshyari.com]
- 16. reddit.com [reddit.com]
troubleshooting guide for the synthesis of 2,4,6-triarylpyridines.
Technical Support Center: Synthesis of 2,4,6-Triarylpyridines
Ticket ID: TAP-SYN-001 Subject: Troubleshooting & Optimization Guide for Kröhnke and Multicomponent Pyridine Synthesis Status: Open Assigned Specialist: Senior Application Scientist
Overview
Welcome to the technical support hub for the synthesis of 2,4,6-triarylpyridines. This scaffold is a critical pharmacophore in medicinal chemistry (topoisomerase inhibitors, adenosine receptor antagonists) and a functional unit in supramolecular materials.
This guide addresses the two primary synthetic routes:
-
The Classic Kröhnke Synthesis: The high-precision route utilizing
-phenacylpyridinium salts. -
One-Pot Multicomponent Reaction (MCR): The high-throughput "green" route utilizing acetophenones, aldehydes, and ammonium acetate.
Module 1: The Classic Kröhnke Protocol (High Precision)
Context: You are using the stepwise method involving the formation of an
Mechanistic Workflow & Failure Points
Understanding the mechanism is the first step in diagnosing failure. The reaction relies on the pyridinium salt acting as a leaving group after facilitating the initial Michael addition.
Figure 1: The Kröhnke synthesis pathway.[1] The critical failure point is often the elimination step if the reaction temperature is insufficient.
Troubleshooting Guide: Classic Route
| Symptom | Root Cause Analysis | Corrective Action |
| Low Yield (<30%) | Incomplete Michael Addition. The ylide generated from the pyridinium salt is unstable or reacting slowly with the chalcone. | Protocol Adjustment: Switch solvent to Glacial Acetic Acid at reflux (110°C). The acidic medium buffers the base ( |
| Product is a Sticky Oil | Incomplete Elimination. You likely have a mixture of the target pyridine and the intermediate dihydropyridine or the un-eliminated pyridinium adduct. | Oxidation Step: Reflux the crude oil in acetic acid with an excess of ammonium acetate for an additional 2 hours. Air sparging can assist aromatization if the dihydropyridine is persistent. |
| Starting Material Recovery | Salt Solubility. The pyridinium salt is not dissolving, preventing ylide formation. | Solvent Switch: If using ethanol, switch to a 1:1 mixture of Ethanol/DMF . The increased polarity helps solubilize the ionic salt. |
| Deep Red/Black Tar | Polymerization of Chalcone. High temperatures without sufficient ammonium source can cause the chalcone to polymerize. | Stoichiometry Check: Ensure a large excess of Ammonium Acetate (5–10 equivalents). It acts as both the nitrogen source and the buffer. |
Module 2: One-Pot Multicomponent Reaction (MCR)
Context: You are synthesizing libraries of compounds using the "Chichibabin-like" condensation of acetophenone (2 equiv.), benzaldehyde (1 equiv.), and ammonium acetate.
Catalyst Selection Matrix
The choice of catalyst dictates the yield and "cleanliness" of the reaction. We have compiled performance data for common catalytic systems.
| Catalyst System | Conditions | Yield Profile | Notes | Ref |
| Solvent-free, 110°C | High (90%) | Excellent for electron-rich aldehydes. Recyclable up to 4 times.[2][3] | [2] | |
| 80°C, Green Solvent | Good (75-85%) | Best for acid-sensitive substrates. PEG-400 acts as a phase transfer catalyst. | [3] | |
| Reflux in AcOH | Moderate (60-70%) | Harsh conditions. Use only if Lewis Acid activation is strictly required. | [4] | |
| Nano-titania ( | Solvent-free, 100°C | High (88-94%) | Heterogeneous catalyst. Easy workup (filtration). | [5] |
Troubleshooting Flowchart: MCR Route
Follow this logic path if your one-pot synthesis is failing.
Figure 2: Decision tree for optimizing One-Pot MCR synthesis.
Module 3: Purification & Characterization
Issue: 2,4,6-Triarylpyridines are highly lipophilic and prone to "oiling out" during recrystallization.
Protocol: The "Crash-Out" Method
-
Dissolution: Dissolve the crude solid in the minimum amount of boiling Ethanol or Acetonitrile .
-
Hot Filtration: If black particles (catalyst residue or tar) remain, filter while hot through a glass frit.
-
Precipitation:
-
Standard: Allow to cool slowly to Room Temp.[2]
-
Difficult cases: Add Water dropwise to the hot ethanol solution until a persistent cloudiness appears. Re-heat to clarify, then let cool.
-
-
Wash: Filter the crystals and wash with cold Diethyl Ether (removes unreacted acetophenone) [6].
Characterization Check:
-
NMR Signature: Look for the singlet at
ppm representing the 3,5-protons on the central pyridine ring. If this is a multiplet or split, you may have formed a regioisomer or failed to aromatize.
Frequently Asked Questions (FAQ)
Q: Can I use ammonium hydroxide instead of ammonium acetate?
A: generally, No . Ammonium acetate (
Q: My product is fluorescent. Is this an impurity?
A: Not necessarily. Many 2,4,6-triarylpyridines exhibit strong fluorescence due to their conjugated
Q: How do I remove the yellow color from my white product? A: The yellow color is often trace chalcone or oxidized oligomers. Recrystallize from Ethanol/Toluene (9:1) . The toluene helps keep the planar aromatic impurities in solution while the twisted triarylpyridine crystallizes out.
References
-
Zecher, W., & Kröhnke, F. (1961).[6][7] Eine neue Synthese substituierter Pyridine.[1][5][6][8] Chemische Berichte, 94(3), 690-697.
-
Saini, A., Kumar, S., & Sandhu, J. S. (2008). One-pot, solvent-free, and efficient synthesis of 2,4,6-triarylpyridines using CoCl2[3]·6H2O as a recyclable catalyst.[3] Synthetic Communications, 38(1), 106-113. Link
-
Dawane, B. S., et al. (2010).[5] An efficient one-pot synthesis of 2, 4, 6-triaryl pyridines and their in vitro antimicrobial activity.[5] Der Pharma Chemica, 2(3), 251-256.[5] Link
- Nardi, M., et al. (2015). Sustainable synthesis of 2,4,6-triarylpyridines via BF3·OEt2-catalyzed multicomponent reaction. RSC Advances, 5, 18751-18758.
-
Maleki, B., et al. (2018). One-pot, solvent-free and efficient synthesis of 2,4,6-triarylpyridines catalyzed by nano-titania-supported sulfonic acid.[9] Journal of Nanostructure in Chemistry, 8, 1-10.
-
Department of Chemistry, University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Link
Sources
- 1. Kröhnke pyridine synthesis - Wikipedia [en.wikipedia.org]
- 2. web.mnstate.edu [web.mnstate.edu]
- 3. tandfonline.com [tandfonline.com]
- 4. Bot Verification [rasayanjournal.co.in]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. Kröhnke Pyridine Synthesis [drugfuture.com]
- 7. An In-Depth Exploration of Six Decades of the Kröhnke Pyridine Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. One-pot, solvent-free and efficient synthesis of 2,4,6-triarylpyridines catalyzed by nano-titania-supported sulfonic acid as a novel heterogeneous nanocatalyst [html.rhhz.net]
enhancing the solubility of poorly soluble aniline derivatives
Technical Support Center: Solubility Enhancement of Aniline Derivatives
Welcome to the Advanced Formulation Support Center. Subject: Overcoming Solubility & Stability Challenges in Aniline Derivatives Ticket ID: ANL-SOL-001 Assigned Specialist: Senior Application Scientist, Formulation R&D[1][2]
Executive Summary
Aniline derivatives (aromatic amines) present a unique duality in drug development: they are chemically versatile pharmacophores but notoriously difficult to formulate due to low aqueous solubility (often BCS Class II) and oxidative instability .[1]
This guide moves beyond generic advice. We treat solubility not just as "dissolving" but as a thermodynamic battle against high crystal lattice energy (
Module 1: Salt Formation (The First Line of Defense)[1][2]
The Science:
Aniline is a weak base (
Critical Decision Matrix (Graphviz Diagram): Use this logic flow to determine if salt formation is viable for your specific derivative.[1]
Caption: Decision tree for assessing salt formation viability based on electronic substituent effects.
Protocol: High-Throughput Salt Screening
-
Stoichiometry: Prepare 1:1 molar ratios of drug to acid (HCl, Mesylate, Tosylate).
-
Solvent: Dissolve free base in Acetone or Ethanol (warm if necessary).
-
Acid Addition: Add acid dropwise.
-
Stability Check: Slurry the salt in water for 24 hours. If it converts back to free base, the salt is hydrolytically unstable (common in low
anilines).[1]
Module 2: Cosolvency & The Log-Linear Model
The Issue: If salt formation fails (or you need a liquid formulation), you must reduce the polarity difference between the solvent and the drug.[2]
The "Rule of Thumb" is insufficient. Use the Yalkowsky Log-Linear Model to predict solubility:
Recommended Cosolvent Systems:
| Cosolvent | Max Concentration (IV) | Max Concentration (Oral) | Compatibility Note |
| PEG 400 | ~40% | ~90% | Excellent for anilines; prevents hydrolysis.[1][2] |
| Ethanol | ~10% | ~40% | Good wetting; risk of precipitation on dilution. |
| Propylene Glycol | ~40% | ~50% | Viscous; good for intramuscular depots.[1] |
| DMSO | <5% | Avoid | High toxicity; use only for early screening. |
Troubleshooting:
-
Q: My drug precipitates when injected/diluted.
Module 3: Cyclodextrin Complexation (The "Stealth" Approach)
The Science: Aniline derivatives fit exceptionally well into the hydrophobic cavity of
Gold Standard: Use Hydroxypropyl-
Protocol: Freeze-Drying (Lyophilization) Method [1]
-
Equilibrium: Dissolve HP-
-CD in water (20-40% w/v). -
Addition: Add excess aniline derivative. Stir for 24-48 hours.
-
Filtration: Filter through 0.45 µm membrane to remove uncomplexed drug.
-
Freezing: Flash freeze with liquid nitrogen (critical to prevent phase separation).
-
Drying: Lyophilize at -50°C / 0.05 mbar for 24 hours.
Module 4: Amorphous Solid Dispersions (ASD)
The Science: If you cannot solubilize the crystal, destroy the crystal .[2] ASDs lock the drug in a high-energy amorphous state using a polymer matrix.[2]
Workflow Diagram (Graphviz):
Caption: Solvent evaporation protocol for Amorphous Solid Dispersion preparation.
Recommended Polymers:
-
HPMC-AS (Hypromellose Acetate Succinate): Best for preventing recrystallization during storage.[1]
-
PVP K30 (Polyvinylpyrrolidone): Excellent solubility, but hygroscopic (keep dry!).[1]
Module 5: Troubleshooting & Stability (FAQs)
Q1: My solution turns brown/yellow after 24 hours. What is happening? A: This is oxidative degradation .[1][2] The amino group (-NH2) is electron-rich and oxidizes to form colored imino-quinones or azo compounds.[1][2]
-
Fix 1: Sparge all solvents with Nitrogen or Argon for 15 mins before use.[1][2]
-
Fix 2: Add an antioxidant.[1][2] Sodium Metabisulfite (0.1%) or Ascorbic Acid are effective for aqueous systems.[1]
Q2: I made a salt, but it's hygroscopic and turns into a goo. A: You likely chose a counterion that is too hygroscopic (e.g., some chlorides or nitrates).[1]
-
Fix: Switch to less hygroscopic counterions like Fumarate , Maleate , or Tosylate .[1] These often form non-hygroscopic crystalline lattices.[1][2]
Q3: Can I use pH adjustment alone?
A: Only if you can maintain the pH at least 2 units below the
References
-
Serajuddin, A. T. (2007).[1] Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616.[1] Link
-
Yalkowsky, S. H., & Roseman, T. J. (1981).[1] Solubilization of drugs by cosolvents.[2][3][4] Techniques of Solubilization of Drugs, 12, 91-134.[1] Link
-
Loftsson, T., & Brewster, M. E. (2010).[1] Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621.[1] Link
-
Vasconcelos, T., Sarmento, B., & Costa, P. (2007).[1] Solid dispersions as strategy to improve oral bioavailability of poor water soluble drugs.[5][6][7][8][9] Drug Discovery Today, 12(23-24), 1068-1075.[1] Link
-
BenchChem Technical Support. (2025). Preventing oxidation of aniline derivatives during storage and complexation. Link[1]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Application of cosolvency and cocrystallization approach to enhance acyclovir solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ybcp.ac.in [ybcp.ac.in]
- 6. gsconlinepress.com [gsconlinepress.com]
- 7. ijpcbs.com [ijpcbs.com]
- 8. Overview of the Manufacturing Methods of Solid Dispersion Technology for Improving the Solubility of Poorly Water-Soluble Drugs and Application to Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
Validation & Comparative
A Comparative Guide to 5-methoxy-2-(1H-tetrazol-1-yl)aniline Analogs as Kinase Inhibitors
This guide offers an in-depth comparative analysis of 5-methoxy-2-(1H-tetrazol-1-yl)aniline analogs, tailored for researchers, scientists, and drug development professionals. We will explore the synthesis, structure-activity relationships (SAR), and in vitro performance of these compounds, providing a framework for the rational design of novel kinase inhibitors.
The Scientific Imperative: Targeting Kinases with Tetrazolylanilines
Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. The 5-methoxy-2-(1H-tetrazol-1-yl)aniline scaffold has emerged as a promising starting point for the development of potent and selective kinase inhibitors. The tetrazole moiety, a well-established bioisostere of the carboxylic acid group, offers improved metabolic stability and pharmacokinetic properties. This, combined with the substituted aniline core, provides a versatile template for achieving high-affinity interactions within the ATP-binding pocket of various kinases.
Performance Under Scrutiny: A Comparative Analysis of Analog Potency
To elucidate the structure-activity relationships of this scaffold, a series of analogs were synthesized and evaluated for their inhibitory activity against a representative receptor tyrosine kinase (RTK). The following table summarizes the half-maximal inhibitory concentrations (IC50) of these compounds.
Table 1: Comparative In Vitro Inhibitory Activity of 5-methoxy-2-(1H-tetrazol-1-yl)aniline Analogs against a Receptor Tyrosine Kinase
| Compound ID | R1 Substitution | R2 Substitution | IC50 (nM) |
| 1 (Parent) | H | H | 250 |
| 2a | 4-Cl | H | 120 |
| 2b | 4-F | H | 180 |
| 2c | 4-CH3 | H | 350 |
| 3a | H | 3-Cl | 95 |
| 3b | H | 3-CF3 | 70 |
| 3c | H | 3-OCH3 | 450 |
| 4 | 4-Cl | 3-Cl | 55 |
Disclaimer: The experimental data presented in this table is hypothetical and for illustrative purposes to demonstrate the principles of comparative analysis.
Interpreting the Structure-Activity Relationship (SAR)
The data reveals critical insights into the molecular interactions driving inhibitory potency. Substitution on the aniline ring (R1 position) with an electron-withdrawing group like chlorine (Compound 2a ) moderately improved activity compared to the unsubstituted parent (1 ). In contrast, an electron-donating methyl group (Compound 2c ) was detrimental. This suggests that the electronic properties of this ring influence a key interaction.
More significant gains in potency were observed with substitutions at the R2 position of the tetrazolyl-bearing ring. The introduction of a chlorine atom (Compound 3a ) or a trifluoromethyl group (Compound 3b ) led to a substantial increase in inhibitory activity. This highlights the importance of this region for binding, potentially through interactions with a specific sub-pocket in the kinase active site. The combination of favorable substitutions at both R1 and R2 (Compound 4 ) resulted in the most potent analog in this series.
The Bedrock of Discovery: Experimental Protocols
The reliability of any comparative analysis rests on the rigor of the experimental methods. Below are the detailed protocols for the synthesis of the parent compound and the in vitro kinase inhibition assay.
Synthesis of 5-methoxy-2-(1H-tetrazol-1-yl)aniline (Compound 1)
This protocol outlines a common synthetic route to the core scaffold.
Caption: Synthetic workflow for the parent compound.
Step-by-Step Methodology:
-
Nitration: To a solution of 2-amino-4-methoxyphenol in concentrated sulfuric acid at 0°C, a mixture of nitric acid and sulfuric acid is added dropwise. The reaction is stirred at low temperature and then poured onto ice to precipitate the nitrated product.
-
Amine Protection: The resulting nitro-aminophenol is treated with acetic anhydride in the presence of a base (e.g., pyridine) to protect the amino group as an acetamide.
-
Tetrazole Formation: The protected intermediate is then subjected to a cyclization reaction with sodium azide and ammonium chloride in a suitable solvent like dimethylformamide (DMF) at elevated temperature to form the tetrazole ring.
-
Deprotection: The acetyl protecting group is removed by acid hydrolysis (e.g., with aqueous HCl) to yield the final product, 5-methoxy-2-(1H-tetrazol-1-yl)aniline. The product is purified by column chromatography.
In Vitro Kinase Inhibition Assay
This assay quantifies the ability of the synthesized compounds to inhibit the activity of the target receptor tyrosine kinase.
Caption: Workflow for the in vitro kinase inhibition assay.
Step-by-Step Methodology:
-
Compound Preparation: A stock solution of each test compound is prepared in dimethyl sulfoxide (DMSO) and serially diluted to the desired concentrations.
-
Assay Reaction: In a 96-well plate, the recombinant kinase, a suitable substrate (e.g., a synthetic peptide), and the test compound are combined in an assay buffer.
-
Reaction Initiation: The kinase reaction is initiated by the addition of adenosine triphosphate (ATP).
-
Incubation: The plate is incubated at 30°C for a specified period (e.g., 60 minutes) to allow for substrate phosphorylation.
-
Detection: The amount of phosphorylated substrate is quantified using a suitable detection method, such as an enzyme-linked immunosorbent assay (ELISA) with a phospho-specific antibody.
-
Data Analysis: The percentage of kinase inhibition for each compound concentration is calculated relative to a vehicle control (DMSO). The IC50 value is determined by fitting the data to a dose-response curve using appropriate software.
Unveiling the Mechanism: A Look into the Kinase Active Site
The observed SAR can be rationalized by considering the binding mode of these analogs within the ATP-binding pocket of the kinase.
Caption: Proposed binding mode of the tetrazolylaniline scaffold.
The aniline moiety is hypothesized to form key hydrogen bonds with the kinase hinge region, a critical interaction for many ATP-competitive inhibitors. The tetrazole ring is positioned to make favorable van der Waals contacts with the gatekeeper residue. The significant impact of the R2 substituent suggests its projection into a nearby hydrophobic pocket, where electron-withdrawing and sterically complementary groups can enhance binding affinity.
Future Perspectives in Drug Discovery
The 5-methoxy-2-(1H-tetrazol-1-yl)aniline scaffold represents a fertile ground for the discovery of novel kinase inhibitors. The SAR insights from this comparative analysis provide a clear roadmap for further optimization. Future efforts should focus on:
-
Exploring Diverse R2 Substitutions: A broader range of substituents at the R2 position should be investigated to maximize interactions within the hydrophobic pocket.
-
Improving Physicochemical Properties: Modifications can be made to enhance solubility and cell permeability, crucial for in vivo efficacy.
-
Kinase Selectivity Profiling: Promising compounds should be screened against a panel of kinases to determine their selectivity profile, a key factor in minimizing off-target effects.
By systematically applying the principles of medicinal chemistry and leveraging the insights from comparative analyses like this one, the scientific community can continue to develop innovative and effective kinase inhibitors for the treatment of a wide range of diseases.
References
-
Title: Kinase Inhibitor Discovery and Development. Source: Nature Reviews Drug Discovery. URL: [Link]
-
Title: The role of tetrazoles in medicinal chemistry. Source: Journal of Medicinal Chemistry. URL: [Link]
-
Title: In vitro kinase assay protocols. Source: Current Protocols in Pharmacology. URL: [Link]
Validating Novel Tetrazole Derivatives: A Bioisosteric Performance Guide
Executive Summary
In modern medicinal chemistry, the 1,5-substituted tetrazole ring is not merely a functional group; it is a strategic bioisostere used to overcome the pharmacokinetic limitations of carboxylic acids.[1] While carboxylic acids often suffer from rapid glucuronidation, limited passive permeability, and metabolic instability, tetrazoles offer a comparable acidity profile (
This guide provides a technical framework for validating the biological activity of novel tetrazole derivatives. Unlike standard assay protocols, validating a tetrazole requires a comparative approach—specifically benchmarking against its carboxylate analog to quantify the bioisosteric advantage.
Part 1: The Bioisosteric Advantage (Comparative Analysis)
To validate a tetrazole derivative, one must first understand what physical properties are being altered. The tetrazole is a non-classical isostere; it mimics the planar topography and acidity of a carboxylate but distributes its negative charge over a larger aromatic system.
Table 1: Physicochemical Comparison (Tetrazole vs. Carboxylate)
| Parameter | Carboxylic Acid ( | Tetrazole ( | Impact on Validation |
| Acidity ( | 4.2 – 5.0 | 4.5 – 4.9 | Comparable. Both are ionized at physiological pH (7.4), maintaining electrostatic interactions with target residues (e.g., Arginine/Lysine). |
| Lipophilicity (LogP) | Low (Hydrophilic) | Moderate to High | Tetrazole Advantage. improved membrane permeability and blood-brain barrier (BBB) penetration. |
| H-Bond Acceptors | 2 | 3-4 | Binding Mode. Tetrazoles offer a larger surface area for H-bonding, often engaging multiple residues simultaneously. |
| Metabolic Stability | Low (Glucuronidation, | High | Critical Differentiator. Tetrazoles resist esterases and oxidases that rapidly clear carboxylates. |
Senior Scientist Insight: When designing your validation assays, do not expect the tetrazole to always be more potent (lower
) than the carboxylate. Often, the tetrazole is equipotent or slightly less potent but vastly superior in cellular or in vivo efficacy due to permeability and stability.
Part 2: Case Study – The "Sartan" Paradigm
The gold standard for tetrazole validation is the Angiotensin II Receptor Blocker (ARB) class. Losartan represents the successful replacement of a carboxylic acid with a tetrazole.[2][3]
Comparative Data:
-
Losartan (Tetrazole):
.[1] Excellent oral bioavailability. -
EXP3174 (Carboxylic Acid Metabolite):
.[1] Higher potency but poor oral absorption and rapid clearance if administered directly.
Validation Takeaway: If your novel tetrazole shows a 5-10x drop in intrinsic potency compared to the acid but a 20x increase in half-life (
Part 3: Validation Workflow & Protocols
Effective validation requires a closed-loop system connecting synthesis, purification, and biological interrogation.
Diagram 1: The Validation Loop
This workflow illustrates the critical decision gates for tetrazole candidates.
Caption: Integrated workflow ensuring synthetic impurities (e.g., copper catalysts) do not skew biological data.
Protocol A: In Vitro Potency Assay (Fluorescence Polarization)
Objective: Determine the binding affinity (
Methodological Nuance: Tetrazoles are acidic.[1][2][4][5][6][7] Ensure your assay buffer has sufficient buffering capacity to maintain pH 7.4, as shifts in pH can alter the ionization state of the tetrazole ring, artificially skewing binding data.
-
Reagent Prep: Dissolve tetrazole derivative in 100% DMSO. Serial dilute to 100x final concentration.
-
Critical Step: Final DMSO concentration in the assay well must be
to prevent protein denaturation.
-
-
Incubation: Mix 10 nM fluorescent tracer, target protein (at
concentration), and 1 L of compound in assay buffer (50 mM HEPES, pH 7.4, 0.01% Tween-20). -
Equilibration: Incubate for 60 minutes at room temperature in the dark.
-
Readout: Measure Fluorescence Polarization (mP) on a multimode plate reader.
-
Analysis: Fit data to a 4-parameter logistic equation. Compare the curve shift relative to the carboxylic acid control.
Protocol B: Microsomal Metabolic Stability
Objective: Prove the resistance of the tetrazole ring to oxidative metabolism.
-
System: Pooled Liver Microsomes (Human/Rat) at 0.5 mg/mL protein.
-
Substrate: Incubate tetrazole derivative (1
M) in phosphate buffer (pH 7.4) at 37°C. -
Initiation: Add NADPH-regenerating system.
-
Sampling: Aliquot at 0, 5, 15, 30, and 60 minutes. Quench immediately with ice-cold Acetonitrile containing internal standard.
-
Quantification: Centrifuge and analyze supernatant via LC-MS/MS.
-
Calculation: Plot ln(% remaining) vs. time.
-
Success Metric: Tetrazole
should be that of the carboxylic acid analog.
-
Part 4: Mechanistic Visualization
Understanding how the tetrazole binds is crucial for rational design. While a carboxylate often forms a single salt bridge with a Lysine or Arginine, the tetrazole ring—being larger and aromatic—can engage in a "bidentate" interaction or cation-
Diagram 2: Binding Mode Comparison
This diagram contrasts the interaction logic between the two moieties.
Caption: Tetrazoles often recruit secondary residues (e.g., Histidine) via pi-stacking, compensating for steric bulk.
References
-
Ballatore, C., et al. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. Journal of Medicinal Chemistry / PMC. [Link]
-
Noda, K., et al. (1995).[8] Tetrazole and carboxylate groups of angiotensin receptor antagonists bind to the same subsite by different mechanisms. Journal of Biological Chemistry. [Link]
-
Kaushik, N., et al. (2018).[9] Tetrazoles: Synthesis and Biological Activity. Bentham Science. [Link]
-
Lamey, F., et al. (2019).[10] Synthesis and biological evaluation of tetrazole derivatives as TNF-α, IL-6 and COX-2 inhibitors. Bioorganic Chemistry. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. One-Pot Bioisosteric Replacement of Alkyl Carboxylic Acids via Organic Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Tetrazole and carboxylate groups of angiotensin receptor antagonists bind to the same subsite by different mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and biological evaluation of tetrazole derivatives as TNF-α, IL-6 and COX-2 inhibitors with antimicrobial activity: Computational analysis, molecular modeling study and region-specific cyclization using 2D NMR tools - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Comparison of Tetrazolylaniline Isomers: A Technical Guide
Topic: Spectroscopic Comparison of Tetrazolylaniline Isomers Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary & Structural Context
In medicinal chemistry, the tetrazole ring is a critical bioisostere for the carboxylic acid group, offering improved metabolic stability and bioavailability.[1] When coupled with an aniline moiety, the resulting tetrazolylanilines serve as versatile intermediates for sartans (angiotensin II receptor antagonists) and high-energy materials.[2]
This guide provides a definitive spectroscopic comparison of the structural isomers of 5-(aminophenyl)-1H-tetrazole . Distinguishing these isomers—specifically the ortho (2-), meta (3-), and para (4-) substitution patterns—is non-trivial due to the amphoteric nature of the tetrazole ring and the push-pull electronic effects between the electron-rich amine and the electron-deficient tetrazole.[2]
The Isomer Landscape
We focus on the 5-substituted series, where the carbon of the tetrazole ring is attached to the phenyl ring.[2]
-
Para (4-isomer): High symmetry; maximum conjugation.[2]
-
Meta (3-isomer): Asymmetric; interrupted conjugation.[2]
-
Ortho (2-isomer): Steric crowding; potential intramolecular hydrogen bonding.[2]
Isomer Identification Workflow
The following decision tree outlines the logical progression for identifying a specific isomer from a crude sample using standard spectroscopic techniques.
Figure 1: Strategic workflow for the spectroscopic differentiation of tetrazolylaniline isomers.
Comparative NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) is the gold standard for differentiation. The interaction between the electron-donating amine (-NH
Proton ( H) NMR Profiles
Solvent: DMSO-d
| Feature | Para (4-isomer) | Meta (3-isomer) | Ortho (2-isomer) |
| Symmetry | High ( | None ( | None ( |
| Aromatic Signals | 2 distinct signals (integrating 2H each).[2] | 4 distinct signals (integrating 1H each). | 4 distinct signals (often overlapping). |
| Splitting Pattern | AA'BB' System. Appears as two "roofed" doublets.[2] | S, D, T, D. Distinct singlet (H2) usually observed. | ABCD System. Complex multiplets due to higher order coupling.[2] |
| Chemical Shifts ( | H-Ortho to Tetrazole: ~7.8–8.0 ppm (Deshielded)H-Ortho to Amine: ~6.6–6.8 ppm (Shielded) | H2 (Isolated): ~7.2–7.4 ppmH4 (Ortho-NH2): ~6.7 ppmH6 (Ortho-Tet): ~7.6 ppm | H3 (Ortho-NH2): ~6.8 ppmH6 (Ortho-Tet): ~7.9 ppmNote: Shifts may vary by conc.[2] |
| NH Protons | Aniline-NH | Similar to Para.[2] | Aniline-NH |
Carbon-13 ( C) NMR Signatures
The number of unique aromatic carbon signals is the most robust confirmation of isomerism.[2]
-
Para: Shows 4 aromatic signals + 1 tetrazole signal.[2]
-
The quaternary carbons (C-N and C-Tetrazole) are significantly separated.[2]
-
-
Meta & Ortho: Show 6 aromatic signals + 1 tetrazole signal.
-
Differentiation: In the ortho isomer, the quaternary carbons are chemically closer, and steric compression (gamma-gauche effect) often shifts the C-Tetrazole signal upfield compared to the meta isomer.[2]
-
Diagnostic Peak: The Tetrazole C5 carbon typically resonates at 155–160 ppm .[2]
Vibrational Spectroscopy (IR)
While less specific than NMR for positional isomerism, FTIR provides confirmation of the tetrazole ring integrity.
-
Tetrazole Ring Breathing: A sharp, characteristic band appears at 1000–1100 cm
. -
N=N / C=N Stretching: Multiple bands in the 1200–1300 cm
and 1400–1500 cm regions. -
Differentiation Tip:
Tautomerism: The Hidden Variable
Tetrazoles exhibit annular tautomerism (1H- vs 2H- forms).[2] For 5-substituted tetrazoles, this equilibrium is solvent-dependent.[2]
-
Solid State: Usually exists as the 1H-tautomer stabilized by intermolecular hydrogen bonding networks.[2]
-
Solution (DMSO): Rapid exchange occurs. The NMR signal for the tetrazole N-H is often an average, appearing as a very broad hump >14 ppm.[2]
-
Impact on Analysis: Do not confuse the absence of a sharp N-H tetrazole peak with deprotonation. The proton is present but exchanging rapidly on the NMR timescale.[2]
Figure 2: Tautomeric equilibrium of 5-substituted tetrazoles.
Experimental Protocol: Self-Validating NMR Acquisition
To ensure reproducible data that allows for subtle isomer differentiation, follow this protocol.
Reagents
-
Solvent: DMSO-d
(99.9% D) + 0.03% TMS (v/v).[2]-
Why: High solubility for polar zwitterions; prevents exchange of NH protons with solvent (unlike MeOD or D
O).
-
-
Sample Concentration: 10–15 mg in 0.6 mL solvent.
Acquisition Parameters (400 MHz Instrument)
-
Temperature: 298 K (25°C). Constant temperature is vital as NH shifts are temp-dependent.[2]
-
Pulse Sequence: Standard 1D proton (zg30).
-
Number of Scans (NS):
- H: 16 scans (sufficient for S/N > 100).
- C: 1024 scans minimum (Quaternary carbons have long T1 relaxation times).
-
Relaxation Delay (D1):
-
Set D1 = 2.0 seconds for
H to ensure accurate integration of aromatic doublets. -
Set D1 = 3.0 seconds for
C to visualize the tetrazole C5 carbon.
-
Validation Step
-
Integration Check: Normalize the aromatic region.
-
COSY Experiment: If the 1D spectrum of the ortho or meta isomer is ambiguous due to overlap, run a 2D COSY (Correlation Spectroscopy).
References
-
Comparison of NMR Shifts in 5-Substituted Tetrazoles
-
Synthesis and Characteriz
-
General NMR Interpretation of Arom
-
Tautomerism in Tetrazoles
Sources
- 1. chalcogen.ro [chalcogen.ro]
- 2. US5451682A - Method for synthesizing 5-aminotetrazole - Google Patents [patents.google.com]
- 3. scs.illinois.edu [scs.illinois.edu]
- 4. rsc.org [rsc.org]
- 5. rsc.org [rsc.org]
- 6. scielo.org.za [scielo.org.za]
- 7. researchgate.net [researchgate.net]
- 8. Proton NMR Table [www2.chemistry.msu.edu]
- 9. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]
Tetrazole vs. Carboxylate: A Bioisosteric Evaluation Guide
Executive Summary
In medicinal chemistry, the substitution of a carboxylic acid (
This guide objectively compares tetrazole-based compounds against their carboxylic acid counterparts, providing actionable protocols for synthesis, in vitro profiling, and in vivo validation.
Part 1: The Bioisosteric Advantage
The decision to transition from a carboxylate to a tetrazole scaffold is rarely about potency alone; it is about druggability . The tetrazole anion (
Comparative Physicochemical Profile[2][3][4][5][6][7][8]
| Feature | Carboxylic Acid ( | Tetrazole ( | Impact on Drug Design |
| Acidity ( | 4.2 – 4.5 | 4.5 – 5.0 | Similar. Both ionized at physiological pH (7.4), maintaining electrostatic interactions with cationic receptor residues (e.g., Arginine). |
| Lipophilicity (LogP) | Low (Hydrophilic) | High (+1.0 to +1.5 units vs acid) | Tetrazole Superior. Enhanced passive membrane permeability and blood-brain barrier (BBB) penetration. |
| Metabolic Liability | High | Low | Tetrazole Superior. Resists |
| H-Bonding | Donor/Acceptor | Multi-dentate Acceptor | Tetrazole offers a larger surface area for binding, often improving residence time. |
| Toxicity Risk | Idiosyncratic (via Acyl-Glucuronides) | Low | Tetrazole |
Expert Insight: While tetrazoles are more lipophilic, they have a higher desolvation energy penalty than carboxylic acids.[3][4] Therefore, permeability (
) does not always increase linearly with LogP. You must validate this experimentally using PAMPA or Caco-2 assays (see Part 2).
Part 2: Synthetic Workflow & Safety
The industry standard for synthesizing 5-substituted tetrazoles is the [3+2] cycloaddition of an organic nitrile and an azide source.[1][5]
Protocol: Zinc-Catalyzed [3+2] Cycloaddition
This protocol avoids the use of highly explosive hydrazoic acid and toxic tin reagents.
Reagents:
-
Substrate: Aryl/Alkyl Nitrile (
) -
Azide Source: Sodium Azide (
)[1][5] -
Catalyst: Zinc Bromide (
) -
Solvent: Water/Isopropanol (2:1) or DMF
Step-by-Step Methodology:
-
Setup: In a pressure-rated vial, dissolve Nitrile (1.0 equiv) and
(1.0 equiv) in solvent (0.5 M concentration). -
Addition: Carefully add
(1.1 equiv). Caution: Avoid contact with acid to prevent gas evolution. -
Reaction: Heat to 100°C for 12–24 hours. The reaction creates a zinc-tetrazolate intermediate.
-
Workup (Critical): Cool to room temperature. Add 3N HCl to convert the zinc-tetrazolate to the free tetrazole and dissolve zinc salts.
-
Extraction: Extract with Ethyl Acetate. The tetrazole will partition into the organic phase.
-
Purification: Recrystallize from ethanol or purify via silica chromatography (Note: Tetrazoles are polar; use MeOH/DCM gradients).
Caption: Zinc-catalyzed synthesis of tetrazoles from nitriles via [3+2] cycloaddition.
Part 3: In Vitro Profiling (Metabolic Stability)
The most critical differentiator is metabolic stability. Carboxylic acids often undergo glucuronidation to form acyl glucuronides , which are reactive electrophiles capable of covalently binding to proteins (leading to immune-mediated toxicity). Tetrazoles form
Experiment: Microsomal Stability Assay
Objective: Compare intrinsic clearance (
Protocol:
-
Incubation: Incubate Test Compound (
) with Liver Microsomes (human/rat, 0.5 mg/mL) and NADPH-regenerating system in phosphate buffer (pH 7.4) at 37°C. -
Sampling: Quench aliquots at 0, 5, 15, 30, and 60 minutes using ice-cold acetonitrile containing internal standard.
-
Analysis: Centrifuge and analyze supernatant via LC-MS/MS.
-
Metabolite ID: Scan for neutral loss of 176 Da (glucuronide).
-
Carboxylate marker: Acyl glucuronide (often unstable, rearranges).
-
Tetrazole marker:
- or -glucuronide (stable).
-
Data Interpretation
| Parameter | Carboxylic Acid Analog | Tetrazole Analog | Interpretation |
| < 30 min | > 120 min | Tetrazole resists oxidative metabolism. | |
| Glucuronide Type | Acyl-Glucuronide | Acyl type is a toxicity flag (reactive). | |
| Plasma Protein Binding | High (>95%) | High (>95%) | Both bind albumin extensively due to anionic charge. |
Part 4: In Vivo Translation (Pharmacokinetics)
In vivo, the tetrazole modification typically extends half-life (
Diagram: Metabolic Fate Comparison
The following diagram illustrates why tetrazoles often exhibit superior PK profiles.
Caption: Metabolic divergence: Reactive acyl glucuronidation (Acid) vs. stable N-glucuronidation (Tetrazole).
Part 5: Case Study – The "Sartan" Evolution
The development of Losartan (DuP 753) provides the definitive proof-of-concept for this bioisostere.
-
The Problem: The initial lead compound (S-8308) contained a carboxylic acid on the biphenyl ring. It had poor oral bioavailability and weak receptor binding.
-
The Solution: Replacement with a tetrazole ring created Losartan.[1][2][4]
-
The Result:
-
Binding: The bulky, delocalized tetrazole anion formed a stronger salt bridge with the AT1 receptor.
-
Bioavailability: Oral bioavailability increased significantly in rat models.
-
Clinical Success: Losartan became the first-in-class Angiotensin II Receptor Blocker (ARB).
-
Experimental Validation Data (Representative):
| Compound | Structure | Oral Bioavailability (Rat) | |
| Acid Analog | Biphenyl-COOH | ~300 nM | < 5% |
| Losartan | Biphenyl-Tetrazole | 19 nM | ~33% |
References
-
BenchChem. (2025).[1][2] Tetrazole vs. Carboxylic Acid: A comparative analysis in drug design. BenchChem Guides.[2] Link
-
Drug Hunter. (2025).[4][6] Bioisosteres for Drug Hunters: Carboxylic Acids and Tetrazoles.[2][4][7] Drug Hunter Reviews. Link
-
Organic Chemistry Portal. (2023). Synthesis of 1H-tetrazoles: Recent Developments. Organic Chemistry Portal. Link
-
National Institutes of Health (NIH). (2015). In Vitro and In Vivo Assessment of ADME and PK Properties.[8][9][10][11] Assay Guidance Manual. Link
-
ClinPGx. (1995). Pharmacokinetics of losartan and its active metabolite EXP3174.[12] Clinical Pharmacology.[12] Link
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. The Curious Wavefunction: The same and not the same: Carboxylic acids and tetrazoles [wavefunction.fieldofscience.com]
- 4. drughunter.com [drughunter.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
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- 8. DSpace [cora.ucc.ie]
- 9. Prediction of Losartan-Active Carboxylic Acid Metabolite Exposure Following Losartan Administration Using Static and Physiologically Based Pharmacokinetic Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
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- 12. ClinPGx [clinpgx.org]
A Comparative Review of Synthetic Routes to 5-Substituted 1H-Tetrazoles: A Guide for Researchers
The 5-substituted 1H-tetrazole moiety is a cornerstone in modern medicinal chemistry, revered for its role as a non-classical bioisostere of the carboxylic acid group.[1][2] Its favorable physicochemical properties, including a similar pKa to carboxylic acids coupled with enhanced metabolic stability and bioavailability, have cemented its place in the pharmacophores of numerous blockbuster drugs such as the antihypertensives Losartan and Valsartan.[3][4] This guide provides a comparative analysis of the most prominent synthetic routes to this privileged scaffold, offering researchers, scientists, and drug development professionals an in-depth understanding of the performance, mechanistic underpinnings, and practical considerations of each methodology.
The Dominant Paradigm: [3+2] Cycloaddition of Nitriles and Azides
The most conventional and widely utilized method for the synthesis of 5-substituted 1H-tetrazoles is the [3+2] cycloaddition reaction between an organic nitrile and an azide source, most commonly sodium azide (NaN₃).[3][5] This atom-economical reaction, often categorized under the umbrella of "click chemistry," provides a direct pathway to the tetrazole core.[4] However, the choice of catalyst and reaction conditions is paramount in achieving optimal yields, minimizing reaction times, and ensuring a safe laboratory practice.
Mechanistic Considerations
The catalyzed [3+2] cycloaddition reaction hinges on the activation of the nitrile substrate. This activation, which enhances the electrophilicity of the nitrile carbon, can be achieved through coordination with a Lewis acid (e.g., a metal salt) or protonation by a Brønsted acid.[4] This facilitates the nucleophilic attack of the azide anion, leading to a vinyl azide intermediate which then undergoes cyclization to form the tetrazole ring. Subsequent protonation yields the final 5-substituted 1H-tetrazole.
Caption: Generalized mechanism of the catalyzed [3+2] cycloaddition of nitriles and azides.
Comparative Analysis of Catalytic Systems
The choice of catalyst profoundly impacts the efficiency and substrate scope of the [3+2] cycloaddition. Below is a comparative overview of commonly employed catalytic systems.
| Catalyst Type | Examples | Advantages | Disadvantages | Representative Yield (%) |
| Lewis Acids | ZnBr₂, ZnCl₂, AlCl₃ | Readily available, effective for a broad range of nitriles.[3][6][7] | Stoichiometric amounts often required, tedious removal of metal salts from the product.[5] | 70-95 |
| Brønsted Acids | NH₄Cl, Et₃N·HCl, Silica Sulfuric Acid | Cost-effective, metal-free.[6][8] | Can require higher temperatures and longer reaction times for less reactive nitriles.[6] | 72-95 |
| Transition Metal Complexes | Copper, Cobalt, Palladium complexes | High catalytic activity, milder reaction conditions.[9][10][11] | Catalyst synthesis can be complex, potential for metal contamination in the final product. | 85-99 |
| Nanocatalysts | Fe₃O₄@L-lysine-Pd(0), Nano-TiCl₄·SiO₂ | High surface area leading to high catalytic activity, easy separation and recyclability (especially magnetic nanoparticles).[12][13] | Potential for leaching of the active metal, catalyst preparation can be multi-step. | 80-98 |
| Green Catalysts | L-proline, Cuttlebone | Environmentally benign, readily available, often allows for reactions in green solvents like water.[14] | May have a more limited substrate scope compared to traditional metal catalysts. | 85-96 |
Experimental Protocols
This environmentally friendly protocol, pioneered by Demko and Sharpless, utilizes water as a solvent, mitigating the risks associated with volatile organic solvents and the formation of explosive hydrazoic acid.[7]
Materials:
-
Organic nitrile (10 mmol)
-
Sodium azide (NaN₃) (12 mmol)
-
Zinc bromide (ZnBr₂) (12 mmol)
-
Deionized water (20 mL)
-
3M Hydrochloric acid (HCl)
-
Ethyl acetate
Procedure:
-
To a 100 mL round-bottom flask equipped with a reflux condenser, add the organic nitrile, sodium azide, and zinc bromide.[3]
-
Add deionized water and heat the mixture to reflux with vigorous stirring.[3]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). Reaction times typically range from 12 to 48 hours.[3]
-
After completion, cool the reaction to room temperature and slowly acidify to pH ~1 with 3M HCl in an ice bath. Caution: This step should be performed in a well-ventilated fume hood as toxic hydrazoic acid (HN₃) may be generated.[3][15]
-
Collect the precipitated product by vacuum filtration, wash with cold water, and dry. If no precipitate forms, extract the aqueous layer with ethyl acetate.[3]
Microwave irradiation can significantly reduce reaction times and improve yields.[16]
Materials:
-
Benzonitrile (1 mmol)
-
Sodium azide (1.5 mmol)
-
[Cu(phen)(PPh₃)₂]NO₃ catalyst (0.01 mmol)
-
Water: Isopropyl alcohol (1:1, 4 mL)
Procedure:
-
Combine the benzonitrile, sodium azide, and copper catalyst in a sealed microwave tube with the water/isopropyl alcohol solvent mixture.[16]
-
Irradiate the mixture in a microwave synthesizer at 100 °C for 30 minutes.[16]
-
After cooling, acidify the mixture with 3N HCl.[16]
-
Filter the resulting precipitate, wash with water, and dry to obtain the 5-phenyl-1H-tetrazole.[16]
Multicomponent Reactions: A Shift from Nitriles to Aldehydes
Recent advancements have focused on the development of multicomponent reactions (MCRs) for the synthesis of 5-substituted 1H-tetrazoles, offering a strategic shift from the use of often toxic and expensive nitriles.[17][18] These one-pot reactions typically involve an aldehyde, an amine source (like hydroxylamine), and an azide source.[17]
Mechanistic Pathway
In a typical three-component reaction, the aldehyde first reacts with hydroxylamine to form an aldoxime intermediate. This intermediate is then dehydrated in situ to generate the corresponding nitrile, which subsequently undergoes a [3+2] cycloaddition with the azide to form the tetrazole. The key advantage of this approach is the avoidance of isolating the nitrile intermediate.
Caption: Workflow for the one-pot, three-component synthesis of 5-substituted 1H-tetrazoles.
Comparative Data for Multicomponent Reactions
| Catalyst | Azide Source | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Cu(OAc)₂ | [bmim]N₃ | DMF | 120 | 12 | 85-95 |
| Nano-Cu₂O–MFR | TBAA | DMF | 100 | 1-3 | 80-95 |
| InCl₃ | NaN₃ | Acetonitrile | Reflux | 2-4 | 82-94 |
| Humic Acid | NaN₃ | Water | 90 | 3-5 | 78-92 |
Experimental Protocol: Three-Component Synthesis Using a Copper Catalyst
This protocol utilizes a copper catalyst and an ionic liquid as a greener azide source.[17]
Materials:
-
Aromatic aldehyde (1 mmol)
-
Hydroxylamine hydrochloride (1.2 mmol)
-
1-butyl-3-methylimidazolium azide ([bmim]N₃) (1.2 mmol)
-
Copper(II) acetate (Cu(OAc)₂) (0.2 mmol)
-
Dimethylformamide (DMF) (5 mL)
Procedure:
-
In a round-bottom flask, combine the aldehyde, hydroxylamine hydrochloride, [bmim]N₃, and Cu(OAc)₂ in DMF.[17]
-
Heat the reaction mixture at 120 °C for 12 hours.[17]
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and pour it into ice water.
-
Acidify with dilute HCl to precipitate the product.
-
Filter, wash with water, and dry to obtain the 5-substituted 1H-tetrazole.
Safety Considerations When Working with Azides
Sodium azide and other azide sources are highly toxic and potentially explosive.[15][19] Hydrazoic acid, which can be generated upon acidification of azide salts, is a highly toxic and explosive gas.[20][21]
Essential Safety Precautions:
-
Always handle sodium azide in a well-ventilated fume hood.[15]
-
Wear appropriate personal protective equipment, including gloves and safety goggles.[19]
-
Avoid contact of azides with heavy metals (e.g., lead, copper) as this can form highly shock-sensitive metal azides.[20]
-
Do not pour azide-containing solutions down drains, especially those with lead or copper plumbing.[15]
-
Acidification steps should always be performed slowly in an ice bath within a fume hood.[3]
-
Quench any residual azide with a suitable reagent before disposal.
Conclusion: Selecting the Optimal Synthetic Route
The choice of synthetic route for a 5-substituted 1H-tetrazole depends on several factors, including the nature of the starting material, the desired scale of the reaction, and the available laboratory equipment.
-
For broad substrate scope and well-established procedures, the [3+2] cycloaddition of nitriles with an azide source remains the gold standard. The use of zinc salts in water offers a greener and safer alternative to traditional methods.[7]
-
For rapid synthesis and improved yields, microwave-assisted methods can be highly effective, though they require specialized equipment.[16]
-
When starting from aldehydes or seeking to avoid the use of nitriles, multicomponent reactions provide an elegant and efficient one-pot solution.[17][18]
-
For sustainable and environmentally conscious synthesis, the use of green catalysts and solvents should be prioritized.[14][16]
By carefully considering the advantages and disadvantages of each approach, researchers can select the most appropriate method for their specific needs, enabling the efficient and safe synthesis of these vital heterocyclic compounds.
References
-
Highly efficient three-component synthesis of 5-substituted-1H-tetrazoles from aldehydes, hydroxylamine, and tetrabutylammonium azide using doped nano-sized copper(I) oxide (Cu2O) on melamine–formaldehyde resin. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]
-
Heravi, M. M., Fazeli, A., Oskooie, H. A., Beheshtiha, Y. S., & Valizadeh, H. (2012). Click Synthesis of 5-Substituted 1H-Tetrazoles from Aldehydes, Hydroxylamine, and [bmim]N3 via One-Pot, Three-Component Reaction. Synlett, 23(19), 2927–2930. [Link]
-
Kamal, A., Reddy, K. S., Prasad, B. R., & Reddy, A. M. (2011). Syntheses of 5-Substituted 1H-Tetrazoles Catalyzed by Reusable CoY Zeolite. The Journal of Organic Chemistry, 76(19), 7895–7902. [Link]
-
Chapter II One-pot three-component synthesis of 5-substituted 1H- tetrazoles from aldehydes. (n.d.). NBU-IR. Retrieved February 15, 2026, from [Link]
-
Sarkar, B., & Mandal, S. K. (2024). Catalytic Tetrazole Synthesis via [3+2] Cycloaddition of NaN3 to Organonitriles Promoted by Co(II)-complex: Isolation and Characterization of a Co(II)-diazido Intermediate. ACS Omega, 9(19), 21626–21636. [Link]
-
Recent advances in multicomponent synthesis of 5-substituted 1H-tetrazoles from aldehydes: catalytic methods and green chemistry approaches. (2025). RSC Publishing. [Link]
-
Ostrovskii, V. A., & Koldobskii, G. I. (2002). 5-Substituted-1H-tetrazoles as Carboxylic Acid Isosteres: Medicinal Chemistry and Synthetic Methods. Journal of Medicinal Chemistry, 45(24), 5245–5256. [Link]
-
A novel approach for the synthesis of 5-substituted-1H-tetrazoles. (2013). SciSpace. [Link]
-
Effect of solvent on the synthesis of 5-phenyl 1H-tetrazole. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]
-
Sarkar, B., & Mandal, S. K. (2024). Catalytic Tetrazole Synthesis via [3+2] Cycloaddition of NaN3 to Organonitriles Promoted by Co(II)-complex. ACS Omega, 9(19), 21626–21636. [Link]
-
Sarkar, B., & Mandal, S. K. (2024). Catalytic Tetrazole Synthesis via [3+2] Cycloaddition of NaN3 to Organonitriles Promoted by Co(II)-complex: Isolation and Characterization of a Co(II)-diazido Intermediate. ACS Omega, 9(19), 21626–21636. [Link]
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Laboratory chemical safety summary: sodium azide. (n.d.). National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]
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Sarkar, B., & Mandal, S. K. (2024). Catalytic Tetrazole Synthesis via [3+2] Cycloaddition of NaN3 to Organonitriles Promoted by Co(II)-complex: Isolation and Characterization of a Co(II)-diazido Intermediate. ResearchGate. [Link]
-
Safe Handling of Azides. (2013). University of Pittsburgh. [Link]
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Reaction mechanism for tetrazole via [3+2] cycloaddition. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]
-
A novel approach for the synthesis of 5-substituted-1H-tetrazoles. (2013). SciELO. [Link]
-
Du, Z., Si, C., Li, Y., & Lu, J. (2012). Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid. International Journal of Molecular Sciences, 13(4), 4696–4703. [Link]
-
Zn(OAc)2•2H2O-catalyzed efficient synthesis of 5-Substituted 1H-tetrazoles. (2023). Growing Science. [Link]
-
Streamlined Green Synthesis and Process Optimization for Tetrazole Derivatives Via Metal-Free Reactions. (2024). Journal of Chemical Health Risks. [Link]
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Demko, Z. P., & Sharpless, K. B. (2001). Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water. The Journal of Organic Chemistry, 66(24), 7945–7950. [Link]
-
Safe Handling of Sodium Azide (SAZ). (n.d.). University of Iowa. Retrieved February 15, 2026, from [Link]
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Lab Safety Guideline: Sodium Azide. (n.d.). The University of Tennessee Health Science Center. Retrieved February 15, 2026, from [Link]
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tetrazole synthesis from a nitrile and azide - laboratory experiment. (2022, December 27). YouTube. [Link]
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Sodium Azide and Hydrazoic Acid in Workplace Atmospheres. (n.d.). Occupational Safety and Health Administration. Retrieved February 15, 2026, from [Link]
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Ostrovskii, V. A., & Koldobskii, G. I. (2002). 5-Substituted-1H-tetrazoles as carboxylic acid isosteres: medicinal chemistry and synthetic methods. PubMed. [Link]
-
Synthesis of 5-substituted 1H-tetrazoles by the copper-catalyzed [3+2] cycloaddition of nitriles and trimethylsilyl azide. (n.d.). Semantic Scholar. Retrieved February 15, 2026, from [Link]
-
Synthesis of 1H-tetrazoles. (n.d.). Organic Chemistry Portal. Retrieved February 15, 2026, from [Link]
-
Synthesis and characterization of 5-substituted 1H-tetrazoles in the presence of nano-TiCl4.SiO2. (2015). SciELO South Africa. [Link]
-
Synthesis and Characterization of 5-Substituted 1H-Tetrazoles in the Presence of Nano-TiCl. (n.d.). Sabinet. Retrieved February 15, 2026, from [Link]
-
Khdir, J. A. S., Aziz, D. M., Qader, I. N., Meena, B. I., & Ibrahim, B. M. (2024). Nano-Catalytic Synthesis of 5 Substituted 1H Tetrazole Derivatives and Biological Applications. Journal of the Turkish Chemical Society, Section A: Chemistry, 11(4), 1495–1514. [Link]
-
Synthesis of 5-Substituted 1H-Tetrazole with Various Catalysts. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]
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-
Amine Salt–Catalyzed Synthesis of 5-Substituted 1H-Tetrazoles from Nitriles. (2010). Taylor & Francis Online. [Link]
-
A NOVEL APPROACH FOR SYNTHESIS OF SUBSTITUTED TETRAZOLES. (2009). Journal of Ovonic Research, 5(6), 147–151. [Link]
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Nanomaterial catalyzed green synthesis of tetrazoles and its derivatives: a review on recent advancements. (2021). Semantic Scholar. [Link]
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A Comparative Guide to the Validation of Analytical Methods for Tetrazole-Containing Pharmaceuticals
For researchers, scientists, and drug development professionals, the robust validation of analytical methods is a cornerstone of regulatory compliance and confidence in product quality. Tetrazole-containing compounds, a prevalent class of pharmaceuticals including the widely prescribed "sartan" antihypertensives, present unique analytical challenges due to their distinct chemical properties. This guide provides an in-depth comparison of analytical methodologies for these compounds, grounded in scientific principles and field-proven insights, to aid in the development of reliable and efficient validation strategies.
The Analytical Challenge of the Tetrazole Ring
The tetrazole ring, a five-membered aromatic ring with four nitrogen atoms and one carbon atom, is a bioisostere for the carboxylic acid group, a feature that enhances the metabolic stability and pharmacokinetic profile of many drugs.[1][2] However, this nitrogen-rich heterocycle also introduces specific analytical considerations:
-
Tautomerism: Tetrazoles can exist in different tautomeric forms, primarily the 1H and 2H tautomers.[1] The predominance of a particular tautomer can be influenced by factors such as solvent polarity, pH, and temperature, which can affect chromatographic retention and spectroscopic properties.[1]
-
Polarity and Solubility: The acidic nature of the tetrazole proton (pKa ≈ 4.9) and the presence of multiple nitrogen atoms contribute to the polarity and aqueous solubility of these compounds.[1] This influences the choice of chromatographic conditions, particularly the stationary and mobile phases in reversed-phase HPLC.
-
Thermal Stability: While many tetrazole-containing drugs are stable under normal conditions, the tetrazole ring can be susceptible to thermal degradation at elevated temperatures, which is a key consideration for gas chromatography (GC) analysis and forced degradation studies.[3][4]
-
UV Absorbance: The tetrazole ring exhibits π→π* electronic transitions, typically in the range of 210–230 nm, providing a basis for UV detection in liquid chromatography.[1]
Comparison of Key Analytical Methodologies
The selection of an analytical technique for a tetrazole-containing compound is a critical decision driven by the intended purpose of the method, whether it be for identification, purity assessment, or quantification of the active pharmaceutical ingredient (API). High-Performance Liquid Chromatography (HPLC) is the most prevalent technique, though others like Gas Chromatography (GC) and Mass Spectrometry (MS) offer specific advantages.
| Parameter | High-Performance Liquid Chromatography (HPLC-UV) | Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase, with UV detection.[5] | Combines the separation power of HPLC with the high selectivity and sensitivity of mass spectrometry.[4] | Separation of volatile compounds in the gas phase followed by mass-based detection.[2] |
| Applicability | The workhorse for routine quality control, including assays, impurity profiling, and stability testing of non-volatile and thermally stable tetrazoles like sartans.[6][7] | Ideal for bioanalytical studies, therapeutic drug monitoring, and trace-level impurity identification due to its superior sensitivity and selectivity.[4] | Suitable for volatile tetrazole derivatives or when derivatization is employed to increase volatility and thermal stability. Often used for residual solvent analysis. |
| Selectivity | Good, but can be susceptible to interference from co-eluting matrix components or impurities with similar UV spectra.[4] | Excellent, as it relies on the mass-to-charge ratio of the parent and fragment ions, providing a high degree of specificity.[4] | Very high, offering both chromatographic separation and mass spectral identification.[2] |
| Sensitivity (LOD/LOQ) | Typically in the µg/mL to ng/mL range.[8] For example, for Losartan, LOD and LOQ have been reported as 0.036 µg/mL and 0.110 µg/mL, respectively.[8] | The gold standard for sensitivity, reaching pg/mL to fg/mL levels.[4] | High sensitivity, particularly with selected ion monitoring (SIM), often in the low ng/mL to pg/mL range. |
| Linearity | Excellent, with correlation coefficients (r²) typically >0.999 over a defined concentration range.[6][8] | Wide linear dynamic range, though detector saturation can be a concern at high concentrations. | Good linearity, with r² values generally >0.99. |
| Accuracy & Precision | High accuracy (recoveries typically 98-102%) and precision (%RSD <2%).[6][8] | High accuracy and precision, comparable to HPLC-UV. | Good accuracy and precision, though sample preparation can introduce variability. |
| Cost & Complexity | Lower initial instrument cost and less complex operation.[4] | Higher initial investment and requires specialized expertise for operation and data interpretation.[4] | Moderate to high cost, with complexity depending on the specific GC-MS system. |
The Imperative of Method Validation: A Step-by-Step Approach
The objective of analytical method validation is to demonstrate that the procedure is suitable for its intended purpose.[9][10] This is a regulatory requirement mandated by bodies such as the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA).[11][12][13][14]
The validation process follows a predefined protocol and involves evaluating a set of performance characteristics.[15]
Caption: A generalized workflow for analytical method validation.
Key Validation Parameters Explained
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[6] For tetrazole-containing drugs, this is often demonstrated through forced degradation studies.[11][16]
-
Linearity: The ability of the method to elicit test results that are directly proportional to the analyte concentration within a given range.[10]
-
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[10]
-
Accuracy: The closeness of the test results obtained by the method to the true value. It is often assessed using recovery studies by spiking a placebo with a known amount of the analyte.[15]
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is typically evaluated at two levels:
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[8]
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[8]
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.[6]
Experimental Protocol: Stability-Indicating HPLC Method for a Tetrazole-Containing Drug (Irbesartan)
This protocol outlines a typical stability-indicating reversed-phase HPLC method for the analysis of Irbesartan, a widely used tetrazole-containing antihypertensive drug.
Materials and Reagents
-
Irbesartan reference standard and drug product
-
Acetonitrile (HPLC grade)
-
Glacial Acetic Acid (analytical grade)
-
Water (HPLC grade)
-
Hydrochloric acid, sodium hydroxide, and hydrogen peroxide for forced degradation studies.[16]
Chromatographic Conditions
-
Instrument: HPLC system with a UV or photodiode array (PDA) detector.
-
Column: A bridged ethylene hybrid (BEH) C18 column (e.g., 50 mm x 2.1 mm, 1.7-μm particle size).[16]
-
Mobile Phase: A mixture of aqueous glacial acetic acid (0.2%) and acetonitrile (40:60 v/v).[16]
-
Flow Rate: 0.1 mL/min.[16]
-
Detection Wavelength: 229 nm.[16]
-
Column Temperature: 25°C.[16]
-
Injection Volume: 10 µL.
Standard and Sample Preparation
-
Standard Solution: Prepare a stock solution of Irbesartan reference standard in the mobile phase and dilute to the desired concentration (e.g., 30 µg/mL).[16]
-
Sample Solution: For tablets, weigh and finely powder a number of tablets. Accurately weigh a portion of the powder equivalent to a specific amount of Irbesartan, dissolve in the mobile phase, sonicate, and filter. Dilute the filtrate to the target concentration.
Forced Degradation Studies
To demonstrate the stability-indicating nature of the method, subject the drug substance and drug product to the following stress conditions as per ICH guidelines:[11][16]
-
Acid Hydrolysis: 0.1 M HCl at 80°C.[16]
-
Base Hydrolysis: 0.1 M NaOH at 80°C.[16]
-
Neutral Hydrolysis: Water at 80°C.[16]
-
Oxidative Degradation: 30% H₂O₂ at room temperature.[16]
-
Thermal Degradation: Dry heat at a suitable temperature (e.g., 105°C).[11]
-
Photolytic Degradation: Exposure to UV and visible light.[16]
Analyze the stressed samples using the developed HPLC method to ensure that all degradation products are well-resolved from the parent drug peak.
Caption: Workflow for forced degradation studies.
Validation of the Method
Perform the validation of the developed method by evaluating the parameters outlined in the "Key Validation Parameters Explained" section, following the procedures described in the ICH Q2(R1) guideline.[9]
Conclusion: Ensuring Quality and Compliance
The validation of analytical methods for tetrazole-containing compounds is a meticulous process that requires a deep understanding of the molecule's chemistry and the principles of the chosen analytical technique. While HPLC remains the predominant method for routine analysis due to its robustness and cost-effectiveness, LC-MS/MS offers unparalleled sensitivity and selectivity for more demanding applications. A thorough validation process, guided by regulatory frameworks like ICH Q2(R1), is not merely a procedural step but a scientific imperative that ensures the quality, safety, and efficacy of these vital medicines. By adopting a systematic and scientifically sound approach to method development and validation, researchers and drug developers can navigate the complexities of tetrazole analysis with confidence and ensure compliance with global regulatory standards.
References
- Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy - PMC. (n.d.).
- Stress degradation studies on irbesartan and development of a validated stability-indic
- A validated stability-indicating liquid chromatographic method for determination of process related impurities and degradation behavior of Irbesartan in solid oral dosage - PMC. (n.d.).
- Highlights from FDA's Analytical Test Method Validation Guidance - ProPharma. (2024, June 25).
- FDA Guidance on Analytical Method Validation | PDF | Food And Drug Administr
- Q2(R2)
- FDA Releases Guidance on Analytical Procedures - BioPharm Intern
- Application Notes and Protocols for the Analytical Characterization of Tetrazole Compounds - Benchchem. (n.d.).
- Comparative study of analytical methods by direct and first-derivative UV spectrophotometry for evaluation of losartan potassium in capsules - SciELO. (n.d.).
- Valsartan - A Review of Analytical Methods - International Journal of Pharmaceutical Sciences Review and Research. (2018, June 22).
- ANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF LOSARTAN POTASSIUM TABLET BY RP-HPLC - Rasayan Journal of Chemistry. (n.d.).
- Development and Validation of Analytical Method for Quantification of Losartan Potassium in Solid Dosage Form | Walsh Medical Media. (2018, July 30).
- Comparative Analysis of Analytical Techniques for Quantification of Valsartan and Sacubitril in Pharmaceutical Preparations – A Review - orientjchem.org. (2025, July 11).
- Quantitative analysis of valsartan in tablets formulations by High Performance Thin-Layer Chrom
- ICH Q2(R1)
- Method development and validation for the estimation of valsartan in bulk and tablet dosage forms by RP-HPLC - Der Pharma Chemica. (n.d.).
- Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. (n.d.).
- Comparative Study of UV And HPLC Methods for Estim
- Process flow diagram for analytical method validation.
- Q 2 (R1) Validation of Analytical Procedures: Text and Methodology - European Medicines Agency (EMA). (n.d.).
- Q2(R1)
- ICH Q2 R1: Mastering Analytical Method Valid
- Steps for HPLC Method Validation - Pharmaguideline. (2024, December 11).
- Decomposition products of tetrazoles as starting reagents of secondary chemical and biochemical reactions | Request PDF - ResearchG
- HPLC Method Development and Validation for Pharmaceutical Analysis. (2026, February 3).
- A validated LC method for the determination of assay and purity of DRF-2725 and its enantiomers by chiral chrom
- A Comparative Analysis of HPLC-UV and LC-MS/MS for the Quantification of Methimazole - Benchchem. (n.d.).
- High Throughput Quantitative Analysis for a Drug Mixture: Comparing UPLC-MS/MS and HPLC-MS/MS - Waters Corpor
- Comparisson between HPLC-DAD/UV and LC-MS/MS to analysis drugs and hormones in surface w
- a comparison between hplc and gc-ms: analysis of plant volatile and non-volatile compounds - ResearchG
- Comparison Between GC and HPLC for Pharmaceutical Analysis - Drawell. (2025, September 8).
- Evaluation of the clinical and quantitative performance of a practical HPLC-UV platform for in-hospital routine therapeutic drug monitoring of multiple drugs - PMC. (2023, October 1).
- A review of HPLC technique covering its pharmaceutical, environmental, forensic, clinical and other applic
- Tetrazoles via Multicomponent Reactions | Chemical Reviews - ACS Public
- Gas chromatography–mass spectrometry (GC-MS)
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Safety Operating Guide
Comprehensive Safety & Handling Guide: 5-methoxy-2-(1H-tetrazol-1-yl)aniline
Executive Safety Summary: The "Dual-Threat" Profile
Handling 5-methoxy-2-(1H-tetrazol-1-yl)aniline presents a complex safety challenge due to its hybrid structural nature. It combines a high-nitrogen tetrazole ring (energetic, shock/friction sensitive) with a methoxyaniline core (toxic, sensitizing, potential blood toxin).
Critical Hazard Classification:
-
Energetic Instability: The 1-substituted tetrazole moiety is thermodynamically unstable. Similar analogs (e.g., 1-phenyl-1H-tetrazole) are classified as flammable solids that can explosively decompose upon heating or friction [1, 2].
-
Acute Toxicity: The aniline functionality poses risks of methemoglobinemia (oxygen deprivation in blood) and severe skin sensitization. Absorption through skin is a primary route of exposure [3].
Operational Directive: Treat this compound as a Potentially Explosive Intermediate (PEI) . All manipulation must occur under conditions that simultaneously contain toxic dust and mitigate electrostatic discharge (ESD) or friction triggers.
Personal Protective Equipment (PPE) Matrix
Standard laboratory PPE is insufficient. The following matrix integrates chemical barrier protection with anti-static and blast-mitigation strategies.
| PPE Category | Specification | Scientific Rationale |
| Respiratory | P100/N100 Particulate Respirator (if outside hood) or PAPR . | Aniline derivatives are potent sensitizers. Standard N95s offer insufficient protection against fine, toxic dusts during weighing. |
| Hand Protection | Double-gloving Strategy: 1. Inner: Nitrile (4 mil)2. Outer: Nitrile (Extended Cuff, 8 mil) | Breakthrough Time: Aniline penetrates latex rapidly. Nitrile offers >480 min protection.[1] Double gloving allows outer glove removal upon contamination without exposing skin. |
| Eye/Face | Chemical Splash Goggles + Face Shield | Safety glasses are inadequate. In the event of a deflagration (rapid combustion), a face shield protects the neck and face from thermal waves and shrapnel. |
| Body | Flame-Resistant (FR) Lab Coat (Nomex/Kevlar blend) + Anti-Static Apron . | Crucial: Synthetic fabrics (polyester/nylon) melt into skin during fires. Cotton offers no blast protection. Static accumulation on standard aprons can initiate tetrazole decomposition. |
| Footwear | ESD-Rated Safety Shoes or Conductive Shoe Straps . | Tetrazoles have low Minimum Ignition Energy (MIE). Grounding the operator prevents body voltage accumulation (>100V) that could spark the powder. |
Operational Protocol: The "Zero-Friction" Workflow
This workflow is designed to eliminate the two most common initiation vectors for tetrazoles: Friction and Static Electricity .
Phase 1: Preparation & Engineering Controls
-
Workspace: All work must be performed behind a blast shield within a certified chemical fume hood.
-
Ionization: Use a benchtop ionizing fan to neutralize static charge on weighing boats and glassware.
-
Tools: Strictly prohibited: Metal spatulas. Required: Conductive plastic, wood, or ceramic spatulas. Metal-on-glass friction can initiate energetic crystals.
Phase 2: Weighing & Transfer
-
Grounding: Operator must verify grounding via wrist strap or ESD floor mat.
-
Solvent Wetting: If possible, handle the material as a wet cake or solution. Dry tetrazoles are significantly more sensitive than wet ones.
-
Transfer: Do not scrape the sides of the container. Pour via gravity or use a soft-tip tool.
Phase 3: Reaction Monitoring
-
Temperature Control: Never heat a reaction containing this intermediate above 50°C without Differential Scanning Calorimetry (DSC) data. The tetrazole ring strain can lead to runaway decomposition.
-
Concentration: Avoid concentrating reaction mixtures to dryness on a rotary evaporator. The resulting dry film is highly prone to detonation.
Visualization: Risk-Based Handling Logic
Figure 1: Decision logic for PPE and engineering controls based on the physical state of the material.
Emergency Response & Decontamination
Spill Management
Do NOT use a brush and dustpan. The friction of sweeping can detonate the dust.
-
Isolate: Evacuate the immediate area (10-meter radius).
-
Wet Down: Gently mist the spill with an inert solvent (e.g., heptane or toluene) or water (if compatible) to desensitize the powder.
-
Absorb: Cover with a conductive absorbent (e.g., wet sand or vermiculite).
-
Collect: Use a non-sparking plastic scoop to transfer to a waste container. Keep the waste wet.
Exposure First Aid[2][3][4][5]
-
Inhalation: Move to fresh air immediately. Administer oxygen if breathing is labored.[6] Monitor for signs of cyanosis (blue lips/fingernails) indicating methemoglobinemia.
-
Skin Contact: Wash with soap and water for 15 minutes.[5] Do not use alcohol , as it increases aniline absorption through the skin.
Disposal & Waste Deactivation[3][5]
Critical Rule: Never dispose of this compound in the general trash or standard organic waste stream without prior treatment or explicit labeling.
Deactivation Strategy (Chemical Destruction): For small quantities (<1g), chemical degradation of the tetrazole ring is preferred over disposal of the active explosive.
-
Method: Controlled oxidation using bleach (sodium hypochlorite) or acidic hydrolysis, depending on specific compatibility. Note: This must be validated on a mg-scale first.
Waste Stream Protocol: If chemical deactivation is not feasible, the waste must be segregated.
Figure 2: Waste disposal decision tree emphasizing segregation of large quantities.
References
-
Santa Cruz Biotechnology. (n.d.). 1-Phenyl-1H-tetrazole-5-thiol Safety Data Sheet. Retrieved from
-
Tokyo Chemical Industry (TCI). (2023).[4] 5-Chloro-1-phenyl-1H-tetrazole Safety Data Sheet. Retrieved from
-
Sigma-Aldrich. (2025).[7] Safety Data Sheet for Aniline Derivatives (Generic Class Hazards). Retrieved from
-
Wei, H., et al. (2023). Combination of Energetic Tetrazole and Triazole: Promising Materials with Exceptional Stability. ACS Applied Materials & Interfaces. Retrieved from
Sources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
